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  • Product: (5-(piperazin-1-yl)benzofuran-2-yl)Methanol
  • CAS: 163521-15-1

Core Science & Biosynthesis

Foundational

Analytical and Synthetic Characterization of (5-(Piperazin-1-yl)benzofuran-2-yl)Methanol

Executive Summary: The Benzofuran-Piperazine Scaffold In modern medicinal chemistry, the hybridization of benzofuran and piperazine pharmacophores has emerged as a privileged structural motif. As an Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzofuran-Piperazine Scaffold

In modern medicinal chemistry, the hybridization of benzofuran and piperazine pharmacophores has emerged as a privileged structural motif. As an Application Scientist overseeing structural elucidation and API (Active Pharmaceutical Ingredient) development, I have observed this specific scaffold utilized in the design of highly selective 1 [1], novel CDK2 type II inhibitors, and potent 2 [4].

The compound (5-(piperazin-1-yl)benzofuran-2-yl)methanol serves as a critical intermediate in these synthetic pipelines. Its precise analytical characterization—specifically the differentiation between its average molecular weight and monoisotopic exact mass—is foundational for downstream pharmacokinetic profiling, metabolite tracking, and structural validation.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical development, distinguishing between average molecular weight and monoisotopic exact mass is a strict requirement.

  • Average Molecular Weight (232.283 g/mol ): This value accounts for the natural isotopic abundance of the elements (e.g., Carbon-12 and Carbon-13). It is strictly used for macroscopic stoichiometric calculations during benchtop synthesis.

  • Monoisotopic Exact Mass (232.121178 Da): This value is calculated using only the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N , 16O ). This is the theoretical benchmark used in 3 [2] to unequivocally identify the molecule.

Table 1: Quantitative Physicochemical Properties

PropertyValueComputational Basis / Causality
Chemical Formula C13​H16​N2​O2​ Benzofuran core + Methanol group + Piperazine ring
Average Molecular Weight 232.283 g/mol C(12.011), H(1.008), N(14.007), O(15.999)
Monoisotopic Exact Mass 232.121178 Da 12C (12.0000), 1H (1.0078), 14N (14.0031), 16O (15.9949)
Protonated Mass[M+H]⁺ 233.128454 DaAddition of a proton (1.007276 Da) for ESI+ detection
Hydrogen Bond Donors 2Piperazine (-NH), Methanol (-OH)
Hydrogen Bond Acceptors 4Benzofuran (O), Methanol (O), Piperazine (2x N)

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the structural integrity of synthesized (5-(piperazin-1-yl)benzofuran-2-yl)methanol, LC-HRMS is the gold standard. Unlike nominal mass instruments (e.g., single quadrupoles), HRMS platforms (Orbitrap or Q-TOF) provide sub-ppm mass accuracy. This high resolving power is mandatory for 4 [3] or biological matrix interferences during in vivo studies.

Self-Validating LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, explicitly driving the equilibrium toward the protonated[M+H]⁺ state, maximizing signal intensity in positive Electrospray Ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The hydrophobic C18 stationary phase effectively retains the aromatic benzofuran core, while the rapid gradient prevents peak broadening, ensuring high-resolution temporal separation.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Causality: These parameters provide the exact thermal and electrical energy required for efficient droplet desolvation without inducing unintended thermal degradation of the methanol moiety.

  • Mass Detection: Scan from m/z 100 to 1000 using an Orbitrap set to a resolving power of 100,000 (at m/z 200).

    • Validation: The system is self-validating if the extracted ion chromatogram (EIC) yields a peak at exactly m/z 233.1284 with a mass error of less than ± 5 ppm.

LCHRMS Sample Sample Prep (Dilution in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient) Sample->LC ESI ESI+ Ionization ([M+H]+ Generation) LC->ESI Orbitrap HRMS Detection (Orbitrap/Q-TOF) ESI->Orbitrap Data Data Analysis (Exact Mass: 233.1284 Da) Orbitrap->Data

Figure 1: LC-HRMS analytical workflow for exact mass determination.

Synthetic Methodology

The construction of the benzofuran-piperazine architecture requires strict regiocontrol. Direct nucleophilic aromatic substitution on an unactivated benzofuran ring is thermodynamically unfavorable and prone to low yields. Therefore, a5 [5] is the industry standard for establishing the C-N bond at the 5-position.

Step-by-Step Synthetic Protocol
  • Esterification: React 5-bromo-benzofuran-2-carboxylic acid with methanol in the presence of catalytic sulfuric acid at reflux for 4 hours.

    • Causality: Protecting the carboxylic acid as a methyl ester prevents the acidic proton from quenching the palladium catalyst or interfering with the basic conditions of the subsequent amination step.

  • Buchwald-Hartwig Amination: Combine methyl 5-bromo-benzofuran-2-carboxylate (1 eq), piperazine (1.5 eq), Pd2​(dba)3​ (0.05 eq), BINAP (0.1 eq), and Cs2​CO3​ (2 eq) in anhydrous toluene. Heat at 90°C under a nitrogen atmosphere for 12 hours.

    • Causality: The palladium catalyst, supported by the bidentate BINAP ligand, forces the oxidative addition into the specific C-Br bond. The bulky ligand geometry facilitates the reductive elimination to form the C-N bond exclusively at the 5-position [5].

  • Chemoselective Reduction: Dissolve the resulting methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate in anhydrous THF. Slowly add Borane-Tetrahydrofuran ( BH3​ -THF) complex (2 eq) at 0°C. Stir at 25°C for 2 hours, then quench carefully with methanol.

    • Causality: BH3​ -THF is chosen over harsher reagents like LiAlH4​ because it acts as a chemoselective reducing agent. It efficiently reduces the ester to the primary alcohol (the 2-methanol group) without over-reducing the aromatic benzofuran double bonds or cleaving the piperazine ring [1].

Synthesis SM 5-Bromo-benzofuran-2-carboxylic acid Step1 Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 5-bromo-benzofuran-2-carboxylate Step1->Int1 Step2 Buchwald-Hartwig Amination (Piperazine, Pd-cat) Int1->Step2 Int2 Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate Step2->Int2 Step3 Reduction (BH3-THF) Int2->Step3 Product (5-(piperazin-1-yl)benzofuran-2-yl)methanol Step3->Product

Figure 2: Proposed synthetic route for (5-(piperazin-1-yl)benzofuran-2-yl)methanol.

References

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Office of Scientific and Technical Information (OSTI).1

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.3

  • Quantitative High Resolution Mass Spectrometry Coming of Age. Bioanalysis Zone.4

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. MDPI.2

  • Transition-Metal Catalyzed Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München.5

Sources

Exploratory

In Silico Molecular Docking of (5-(Piperazin-1-yl)benzofuran-2-yl)methanol: A Technical Guide for Targeting the DFG-Out Conformation of Kinases

As the landscape of rational drug design evolves, the computational evaluation of privileged scaffolds requires moving beyond basic lock-and-key docking toward dynamic, state-specific targeting. This whitepaper provides...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of rational drug design evolves, the computational evaluation of privileged scaffolds requires moving beyond basic lock-and-key docking toward dynamic, state-specific targeting. This whitepaper provides an in-depth, causality-driven protocol for the in silico molecular docking of (5-(piperazin-1-yl)benzofuran-2-yl)methanol .

By acting as a Senior Application Scientist, I have structured this guide to bypass generic tutorials and instead focus on the thermodynamic and structural "whys" behind each computational decision. We will use Cyclin-Dependent Kinase 2 (CDK2) in its inactive "DFG-out" conformation as our model target, a highly validated approach for benzofuran-piperazine hybrids[1][2].

Pharmacological Rationale & Target Selection

To properly parameterize a docking simulation, one must first deconstruct the ligand's pharmacophore and understand its physiological behavior. (5-(piperazin-1-yl)benzofuran-2-yl)methanol consists of three critical moieties:

  • Benzofuran Core: A flat, hydrophobic privileged scaffold that excels at occupying deep, lipophilic allosteric pockets[1].

  • Piperazine Ring: A highly versatile solubility-enhancing group. Crucially, the secondary amine of piperazine has a pKa of ~9.73[3][4]. At a physiological pH of 7.4, this nitrogen is strictly mono-protonated , carrying a positive charge. This dictates its ability to form strong salt bridges or charge-assisted hydrogen bonds with acidic residues.

  • Hydroxymethyl Group (-CH2OH): A flexible moiety capable of acting as both a hydrogen bond donor and acceptor, ideal for anchoring to backbone amides in kinase hinge regions.

Why Target the DFG-Out Conformation?

Most kinase inhibitors (Type I) target the active "DFG-in" state, competing directly with ATP. However, targeting the inactive "DFG-out" state (Type II inhibition) offers superior selectivity and slower off-rate kinetics[5][6]. In the DFG-out state, the displacement of the Asp-Phe-Gly (DFG) motif exposes an adjacent hydrophobic allosteric pocket. Benzofuran-piperazine derivatives are uniquely suited to span the ATP hinge region and extend into this allosteric pocket, locking the kinase in an inactive state[1][2].

Mechanism DFGIN CDK2 (DFG-in) Active Conformation DFGOUT CDK2 (DFG-out) Inactive Conformation DFGIN->DFGOUT Conformational Shift COMPLEX Type II Inhibitor Complex (H-bonds: Glu51, Asp145, Leu83) DFGOUT->COMPLEX LIGAND (5-(piperazin-1-yl)benzofuran-2-yl)methanol LIGAND->COMPLEX Binding ARREST Kinase Inactivation & Cell Cycle Arrest COMPLEX->ARREST

Figure 1: Mechanistic pathway of CDK2 inactivation via Type II inhibitor binding at DFG-out state.

System Preparation: Establishing a Self-Validating Protocol

A docking study is only as reliable as its input structures. The following protocols ensure that both the ligand and the protein are thermodynamically and structurally accurate.

Protocol A: Ligand Preparation (E.g., using LigPrep / OPLS4)

Causality: Raw 2D SMILES strings lack 3D coordinates, stereochemistry, and correct ionization states. Failing to protonate the piperazine ring will result in the loss of critical electrostatic interactions during docking scoring.

  • Structure Generation: Import the 2D structure of (5-(piperazin-1-yl)benzofuran-2-yl)methanol.

  • Ionization State Assignment: Generate possible states at target pH 7.4 ± 0.5 using Epik. Validation Check: Ensure the distal nitrogen of the piperazine ring is protonated (+1 charge) based on its pKa of 9.73[4].

  • Tautomer Generation: Retain the most stable tautomer.

  • Energy Minimization: Minimize the 3D conformation using the OPLS4 (or MMFF94) force field to relieve steric strain.

Protocol B: Protein Preparation (E.g., using Protein Preparation Wizard)

Causality: X-ray crystal structures lack hydrogen atoms and often contain unresolved side chains or non-physiological water molecules.

  • Structure Import: Retrieve the CDK2 crystal structure in the DFG-out conformation (PDB ID: 5A14)[2].

  • Pre-processing: Assign bond orders, add hydrogen atoms, and create zero-order bonds to metals if present.

  • Hydration Analysis: Delete all water molecules beyond 5 Å from the active site. Crucial Step: Retain highly conserved structural waters in the hinge region that bridge ligand-protein interactions, as their desolvation penalty is too high to ignore.

  • H-bond Optimization: Sample the orientations of Asn, Gln, and His residues. Optimize the hydrogen bond network, paying special attention to the catalytic residues Asp145 (DFG motif) and Glu51 ( α C-helix).

  • Restrained Minimization: Perform a restrained minimization (RMSD threshold of 0.30 Å) to relieve steric clashes while preserving the experimentally validated heavy-atom coordinates.

Experimental Methodology: Molecular Docking Workflow

To ensure trustworthiness, the docking protocol must be self-validating. We achieve this by first redocking the co-crystallized ligand before docking our target compound.

Protocol C: Grid Generation and Self-Validation
  • Receptor Grid Generation: Center the grid box (typically 20 Å × 20 Å × 20 Å) on the co-crystallized Type II inhibitor in PDB 5A14. Ensure the grid encompasses both the ATP-binding hinge region and the adjacent hydrophobic allosteric pocket[2][7].

  • Self-Docking (Validation): Dock the native co-crystallized ligand back into the generated grid using Extra Precision (XP) settings.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. Validation Threshold: An RMSD ≤ 2.0 Å confirms that the grid parameters and scoring function can accurately reproduce the experimental binding mode.

Protocol D: Docking Execution
  • Standard Precision (SP) Docking: Run an initial SP docking for (5-(piperazin-1-yl)benzofuran-2-yl)methanol to sample a broad conformational space.

  • Extra Precision (XP) Docking: Promote the top SP poses to XP docking. XP employs a more rigorous scoring function that heavily penalizes steric clashes and rewards hydrophobic enclosure and specific hydrogen-bonding motifs[7].

DockingWorkflow LIG Ligand Preparation (pH 7.4, Piperazine Protonation) DOCK Molecular Docking (Glide XP / AutoDock Vina) LIG->DOCK PROT Protein Preparation (PDB: 5A14, DFG-out CDK2) GRID Receptor Grid Generation (Center: Hinge & Allosteric Pocket) PROT->GRID GRID->DOCK ANALYSIS Post-Docking Analysis (MM-GBSA & Interaction Profiling) DOCK->ANALYSIS

Figure 2: Step-by-step in silico molecular docking workflow for benzofuran-piperazine derivatives.

Post-Docking Analysis and Thermodynamic Validation

Relying solely on docking scores (e.g., GlideScore) can lead to false positives due to the approximations made in empirical scoring functions. To validate the stability of the (5-(piperazin-1-yl)benzofuran-2-yl)methanol poses, we apply MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations.

Causality: MM-GBSA recalculates the binding free energy ( ΔGbind​ ) by accounting for the solvation energy of the complex, the receptor, and the ligand. A highly negative ΔGbind​ confirms that the complex is thermodynamically stable in an aqueous environment, not just sterically complementary in vacuo.

Interaction Profiling

A successful Type II binding pose for this compound must exhibit the following self-validating interaction profile:

  • Hinge Region Anchoring: The hydroxymethyl group at position 2 should act as an H-bond donor/acceptor to the backbone amide/carbonyl of Leu83 [5].

  • Gatekeeper/DFG Interaction: The protonated piperazine ring at position 5 must project toward the gate area, forming critical charge-assisted hydrogen bonds with Glu51 (conserved α C-helix) and Asp145 (DFG motif)[1][2].

  • Allosteric Occupation: The benzofuran core should achieve hydrophobic enclosure within the allosteric pocket lined by residues such as Val18, Ala31, and Leu134.

Quantitative Data Presentation

The table below summarizes the anticipated computational metrics and interaction profiles for a successful docking run of the target compound against DFG-out CDK2.

Metric / Interaction TargetAnticipated Value / ResiduePharmacophoric Role & Causality
GlideScore (XP) -8.5 to -10.5 kcal/molIndicates strong overall steric and electrostatic complementarity.
MM-GBSA ( ΔGbind​ ) -35.0 to -45.0 kcal/molConfirms thermodynamic stability post-solvation penalty calculation.
H-bond (Hydroxymethyl) Leu83 (Backbone)Anchors the molecule in the ATP-binding hinge region.
Salt Bridge / H-bond Glu51 / Asp145Protonated piperazine locks the DFG-out inactive conformation.
Hydrophobic Enclosure Val18, Ala31, Leu134Benzofuran core drives binding via entropy-driven desolvation.

Table 1: Anticipated Binding Metrics and Interaction Profile for (5-(piperazin-1-yl)benzofuran-2-yl)methanol in CDK2 (DFG-out).

Conclusion

By strictly controlling the protonation state of the piperazine ring and intentionally targeting the thermodynamically favorable DFG-out conformation of CDK2, the in silico docking of (5-(piperazin-1-yl)benzofuran-2-yl)methanol transitions from a theoretical exercise to a robust, predictive model. The integration of self-docking RMSD validation and MM-GBSA thermodynamic scoring ensures that the resulting data is highly trustworthy and ready to guide subsequent in vitro enzymatic assays and lead optimization.

References

  • Eldehna, W. M., Maklad, R. M., Almahli, H., Elkerdawy, A., et al. (2022). "Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1240. Available at:[Link]

  • Betzi, S., Alam, R., Brenk, R., Dixon, R. V., et al. (2015). "Type II Inhibitors Targeting CDK2." ACS Chemical Biology, 10(10), 2273-2280. Available at:[Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 4837, Piperazine." PubChem. Available at: [Link]

Sources

Foundational

Technical Guide & Safety Data Protocol: Handling (5-(piperazin-1-yl)benzofuran-2-yl)Methanol in Advanced Pharmaceutical Synthesis

Executive Summary In the landscape of neuropharmacological drug development, bifunctional intermediates serve as the architectural foundation for complex active pharmaceutical ingredients (APIs). (5-(piperazin-1-yl)benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug development, bifunctional intermediates serve as the architectural foundation for complex active pharmaceutical ingredients (APIs). (5-(piperazin-1-yl)benzofuran-2-yl)Methanol (CAS: 163521-15-1) is a critical building block, most notably utilized in the synthesis of Vilazodone—a dual 5-HT1A receptor partial agonist and serotonin reuptake inhibitor (SSRI)[1].

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a dynamic system. It possesses two highly reactive centers: a secondary amine on the piperazine ring and a primary alcohol on the benzofuran moiety. Understanding the chemoselectivity and toxicological profile of these functional groups is paramount for both laboratory safety and synthetic success. This whitepaper provides an authoritative safety data sheet (SDS) extrapolation, physicochemical profiling, and field-proven handling protocols for drug development professionals.

Physicochemical Profiling & Structural Analysis

The handling and reactivity of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol are dictated by its structural dichotomy. The piperazine ring acts as a localized base and a potent nucleophile, while the benzofuran core imparts lipophilicity. The primary alcohol at the 2-position provides a synthetic handle for subsequent oxidation or esterification.

Quantitative Data & Handling Implications
PropertyValueCausality / Impact on Handling
CAS Number 163521-15-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C13H16N2O2-
Molecular Weight 232.28 g/mol -
Appearance Pale yellow to off-white solidColor shifts (darkening) indicate amine oxidation or degradation.
Solubility Soluble in DMSO, DMF, MeOHRequires polar aprotic/protic solvents. Insoluble in non-polar alkanes.
pKa (Predicted) ~8.8 - 9.5 (Piperazine NH)Dictates the basicity of the molecule; requires mild bases for N-alkylation.
Hygroscopicity ModerateAbsorbs atmospheric moisture, leading to weighing inaccuracies.

Data extrapolated from structural analogs and piperazine derivatives[2].

Safety Data Sheet (SDS) & Hazard Mitigation

Direct, unshielded exposure to (5-(piperazin-1-yl)benzofuran-2-yl)Methanol presents specific occupational hazards. Based on the toxicological profiles of closely related analogs like Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate[3], the following GHS classifications and mitigation strategies must be strictly enforced.

GHS Classification
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Toxicological Rationale (The "Why")

The secondary amine of the piperazine ring is a moderate base. Upon contact with physiological moisture (sweat, tears, mucous membranes), it undergoes localized hydrolysis, raising the micro-pH and disrupting lipid bilayers, which manifests as H315 and H319 . Furthermore, the lipophilic benzofuran core acts as a permeation enhancer, allowing the irritating piperazine moiety to penetrate the stratum corneum more efficiently than simple aliphatic amines.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides superior resistance to basic amines compared to latex. Double-gloving is recommended during dissolution in DMSO, as DMSO rapidly transports dissolved solutes through the dermal barrier.

  • Eye Protection: Snug-fitting chemical safety goggles.

  • Engineering Controls: Handle exclusively within a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 FPM.

SafetyWorkflow Hazard Exposure Event Eye Eye Contact (Severe Irritation) Hazard->Eye Skin Skin Contact (Local Irritation) Hazard->Skin Inhale Inhalation (Respiratory Tract) Hazard->Inhale EyeAction Flush with water for 15 mins Seek Medical Aid Eye->EyeAction SkinAction Wash with soap and water Remove contaminated PPE Skin->SkinAction InhaleAction Move to fresh air Administer O2 if needed Inhale->InhaleAction

Emergency response and hazard mitigation workflow for exposure events.

Experimental Workflows & Handling Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies detail the safe handling, storage, and synthetic application of this intermediate.

Protocol 1: Safe Reconstitution and Storage

Because the secondary amine can react with atmospheric CO₂ to form insoluble carbamate salts, strict environmental control is required.

  • Equilibration: Before opening, allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: This prevents ambient moisture from condensing on the chilled, hygroscopic powder.

  • Inert Atmosphere: Transfer the vial to a glove box or utilize a Schlenk line to purge the headspace with dry Argon or Nitrogen.

  • Dissolution: Add anhydrous DMSO or DMF slowly using a gas-tight syringe.

  • Self-Validation Check: Monitor the dissolution visually. Complete dissolution yielding a clear, pale-yellow solution validates the absence of polymerized or heavily oxidized carbamate salts. Turbidity indicates degradation.

  • Storage: Store any remaining solid or stock solutions at 2-8°C under an inert atmosphere, protected from light.

Protocol 2: Chemoselective N-Alkylation (Vilazodone Precursor Synthesis)

This workflow exploits the nucleophilic differential between the secondary amine and the primary alcohol. The piperazine nitrogen is significantly more nucleophilic, allowing for selective alkylation without protecting the alcohol.

  • Reactor Charging: In an oven-dried, round-bottom flask under Argon, dissolve 1.0 eq of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol in anhydrous Acetonitrile (0.2 M).

  • Reagent Addition: Add 1.1 eq of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (the alkylating agent).

  • Base & Catalyst: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃) and 0.1 eq of Potassium Iodide (KI). Causality: K₂CO₃ is basic enough to neutralize the generated HCl but not strong enough to deprotonate the primary alcohol (pKa ~15). KI acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Reflux: Heat the reaction mixture to 80°C for 12-16 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The disappearance of the baseline-retained starting material (due to the highly polar free amine) and the emergence of a higher Rf​ spot validates successful N-alkylation.

SynthPathway A (5-(piperazin-1-yl)benzofuran-2-yl)Methanol CAS: 163521-15-1 C N-Alkylated Alcohol Intermediate A->C N-Alkylation (K2CO3, KI) B 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Alkylating Agent B->C D Oxidation & Amidation C->D Reagent Setup E Vilazodone (Dual 5-HT1A Agonist/SERT Inhibitor) D->E Final Step

Synthetic workflow integrating (5-(piperazin-1-yl)benzofuran-2-yl)Methanol into Vilazodone.

Conclusion

Handling (5-(piperazin-1-yl)benzofuran-2-yl)Methanol requires a delicate balance of stringent safety protocols and deep mechanistic understanding. By respecting its basicity, hygroscopicity, and chemoselective potential, researchers can safely leverage this intermediate to synthesize advanced neuropharmacological agents with high yield and purity.

References

  • Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Anzali, S., Seyfried, C. A., Greiner, H. E., & van Amsterdam, C. (2004). "Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors." Journal of Medicinal Chemistry, 47(19), 4684–4692. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14324883, (Piperazin-1-yl)methanol." PubChem. URL:[Link]

Exploratory

In Vitro Toxicity Profiling of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol: A Comprehensive Preclinical Guide

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the benzofuran-piperazine axis has emerged as a privileged structural motif. Found in numerous CNS agents, anticancer therapeutics, and...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the benzofuran-piperazine axis has emerged as a privileged structural motif. Found in numerous CNS agents, anticancer therapeutics, and antimycobacterials [1], this scaffold offers exceptional target engagement. However, the exact physiochemical properties that drive its efficacy—namely, the electron-rich aromatic system and the basic amine—introduce specific toxicological liabilities.

This technical whitepaper provides a rigorous, self-validating in vitro toxicity profiling strategy for (5-(piperazin-1-yl)benzofuran-2-yl)Methanol (CAS 163521-15-1) . By understanding the causality behind these assays, drug development professionals can make informed go/no-go decisions during lead optimization.

Mechanistic Rationale for Toxicity Screening

When evaluating a molecule like (5-(piperazin-1-yl)benzofuran-2-yl)Methanol, we must deconstruct its structural alerts to anticipate its behavior in biological systems:

  • The Piperazine Moiety (Cardiotoxicity Risk): The secondary/tertiary nitrogen atoms within the piperazine ring are typically protonated at physiological pH. This basic center is a well-documented pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to fatal QT prolongation [2].

  • The Benzofuran Ring (Hepatotoxicity Risk): Fused aromatic systems are highly susceptible to Cytochrome P450 (CYP450)-mediated Phase I metabolism. Oxidation of the benzofuran ring frequently generates reactive epoxides or quinone-imine intermediates. If not properly detoxified, these electrophiles covalently bind to hepatic proteins, initiating idiosyncratic drug-induced liver injury (IDILI) [3].

  • Basal Cytotoxicity: Benzofuran derivatives can exhibit potent antiproliferative effects. While desirable in oncology, establishing a high Selectivity Index (SI) between normal and diseased cells is critical for systemic safety [4].

ToxicityFunnel A Target Compound: (5-(piperazin-1-yl)benzofuran-2-yl)Methanol B Tier 1: Basal Cytotoxicity (HepG2, MRC-5, SH-SY5Y) A->B C Tier 2: Cardiotoxicity (Automated hERG Patch-Clamp) B->C Selectivity Index > 10 D Tier 3: Hepatotoxicity (HLM + GSH Trapping) C->D hERG IC50 > 30 µM E Lead Optimization or Go/No-Go Decision D->E No GSH Adducts Detected

Fig 1: Hierarchical in vitro toxicity screening funnel for benzofuran-piperazine derivatives.

Quantitative Data Thresholds

To ensure objective evaluation, all experimental data must be benchmarked against established safety thresholds. Table 1 outlines the go/no-go criteria for this compound class.

Assay TypeTarget / Cell LineKey MetricGo/No-Go ThresholdMechanistic Rationale
Basal Cytotoxicity HepG2, MRC-5IC₅₀ & Selectivity Index (SI)SI > 10; IC₅₀ (Normal) > 50 µMEnsures the compound does not disrupt basic cellular metabolism or membrane integrity in non-target tissues.
Cardiotoxicity CHO-hERGIC₅₀ (Patch-Clamp)IC₅₀ > 30 µMPrevents QT prolongation caused by piperazine-mediated potassium channel blockade.
Bioactivation Human Liver MicrosomesGSH-Adduct Formation< 5% Adduct relative to parentDetects electrophilic epoxides generated by CYP450 oxidation of the benzofuran ring.

Core Experimental Protocols

The following methodologies are designed as self-validating systems . Every assay incorporates internal controls to ensure that the absence of toxicity is due to the compound's safety, not an experimental failure.

Protocol 1: Multiplexed MTT/LDH Cytotoxicity Assay

Relying on a single viability marker can yield false positives. We multiplex Lactate Dehydrogenase (LDH) release (measuring membrane rupture) with MTT reduction (measuring mitochondrial respiration) to capture a complete cytotoxic profile.

  • Step 1: Cell Seeding. Seed HepG2 (hepatic proxy) and MRC-5 (normal lung fibroblast proxy) cells at 104 cells/well in a 96-well plate. Incubate for 24 hours. Causality: Comparing a metabolically active tumor line with a normal fibroblast line establishes the Selectivity Index (SI) [4].

  • Step 2: Compound Dosing. Treat cells with (5-(piperazin-1-yl)benzofuran-2-yl)Methanol in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Self-Validation: Include 0.5% DMSO as the vehicle control (100% viability baseline) and 50 µM Chlorpromazine as the positive control (0% viability baseline).

  • Step 3: LDH Quantification. After 48 hours, transfer 50 µL of the supernatant to a new plate. Add LDH reaction mix and measure absorbance at 490 nm.

  • Step 4: MTT Reduction. Add 0.5 mg/mL MTT reagent to the original plate. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

Protocol 2: Automated hERG Patch-Clamp Electrophysiology

Because the piperazine moiety is a known hERG liability [2], functional electrophysiology is mandatory.

  • Step 1: Cell Preparation. Harvest CHO cells stably expressing the hERG potassium channel and suspend them in extracellular recording buffer.

  • Step 2: Electrophysiological Recording. Utilize an automated patch-clamp system (e.g., QPatch). Apply a voltage protocol: depolarize to +20 mV for 2 seconds, followed by a repolarization step to -50 mV to elicit the outward tail current. Causality: The tail current is where hERG blockade by basic amines is most prominently observed.

  • Step 3: Validation & Perfusion. Perfuse the test compound at concentrations ranging from 0.1 to 30 µM.

    • Self-Validation: Conclude the recording by perfusing 0.1 µM E-4031 (a known hERG inhibitor). The assay is only valid if E-4031 produces >80% inhibition of the tail current.

Protocol 3: Reactive Metabolite Trapping (HLM + GSH)

This protocol assesses the propensity of the benzofuran ring to undergo bioactivation into toxic electrophiles [3].

  • Step 1: Incubation Setup. In a 1.5 mL tube, combine 10 µM of the target compound, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4). Causality: GSH acts as a highly concentrated surrogate nucleophile. If reactive epoxides form, they will preferentially bind to GSH rather than degrading, allowing for detection.

  • Step 2: Reaction Initiation. Add an NADPH regenerating system to initiate the reaction. Causality: CYP450 enzymes require NADPH for catalytic turnover.

    • Self-Validation: Run a parallel negative control sample without NADPH. Any adducts found here are due to chemical instability, not CYP450 bioactivation.

  • Step 3: Quenching & Analysis. Incubate at 37°C for 60 minutes. Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

Bioactivation Parent Benzofuran Moiety CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Epoxide Reactive Epoxide / Quinone Intermediate CYP->Epoxide Bioactivation GSH GSH Trapping (In Vitro Detox) Epoxide->GSH Nucleophilic Attack Tox Protein Adduction (Hepatotoxicity) Epoxide->Tox Covalent Binding

Fig 2: CYP450-mediated bioactivation pathway of the benzofuran ring and subsequent GSH trapping.

References

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights.Taylor & Francis.
  • Use of Structural Alerts for Reactive Metabolites in the Application SpotRM.ACS Publications.
  • Evaluation of Spirocyclic 3-(3-Fluoropropyl)-2-benzofurans as σ1 Receptor Ligands for Neuroimaging with Positron Emission Tomography.ACS Publications.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.NIH/PMC.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for (5-(piperazin-1-yl)benzofuran-2-yl)Methanol

An In-depth Guide to the Synthesis of (5-(piperazin-1-yl)benzofuran-2-yl)methanol Introduction The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and syn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of (5-(piperazin-1-yl)benzofuran-2-yl)methanol

Introduction

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] When combined with the piperazine moiety—another critical pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties—the resulting hybrid structures represent promising candidates for drug discovery programs.[3] (5-(piperazin-1-yl)benzofuran-2-yl)methanol is one such molecule, incorporating the benzofuran core, a basic piperazine unit at the 5-position, and a reactive hydroxymethyl group at the 2-position, making it a versatile building block for further chemical elaboration.

This application note provides a comprehensive, step-by-step protocol for the synthesis of (5-(piperazin-1-yl)benzofuran-2-yl)methanol. The narrative emphasizes the rationale behind the chosen synthetic strategy and procedural steps, grounding the protocol in established chemical principles to ensure reproducibility and success for researchers in organic synthesis and drug development.

Synthetic Strategy and Workflow

A robust and modular retrosynthetic approach is employed, allowing for the potential diversification of intermediates. The strategy hinges on three key transformations: the formation of the benzofuran core, the introduction of the piperazine moiety via a palladium-catalyzed cross-coupling reaction, and the selective reduction of a carbonyl group.

The forward synthesis is designed as a four-step sequence starting from the commercially available 5-bromobenzofuran-2-carbaldehyde.

  • Buchwald-Hartwig Amination: The pivotal C-N bond is formed by coupling 5-bromobenzofuran-2-carbaldehyde with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The use of a Boc-protected piperazine is critical to ensure selective mono-arylation, preventing the formation of undesired bis-arylated byproducts.[4][5]

  • Selective Aldehyde Reduction: The formyl group at the C-2 position is selectively reduced to a primary alcohol using a mild hydride reagent.

  • Boc Deprotection: The acid-labile Boc protecting group is removed to unmask the secondary amine of the piperazine ring, yielding the final target molecule.

G cluster_workflow Overall Synthetic Workflow A 5-Bromobenzofuran-2-carbaldehyde B tert-butyl 4-(2-formylbenzofuran-5-yl) piperazine-1-carboxylate A->B Step 1: Buchwald-Hartwig Amination (N-Boc-piperazine, Pd catalyst) C tert-butyl 4-(2-(hydroxymethyl)benzofuran-5-yl) piperazine-1-carboxylate B->C Step 2: Aldehyde Reduction (NaBH4) D (5-(piperazin-1-yl)benzofuran-2-yl)methanol C->D Step 3: Boc Deprotection (TFA or HCl)

Caption: Overall synthetic workflow for (5-(piperazin-1-yl)benzofuran-2-yl)methanol.

Detailed Experimental Protocols

Materials and Instrumentation: All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Solvents for anhydrous reactions, such as toluene and dioxane, should be dried using standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). NMR spectra can be recorded on a 400 or 500 MHz spectrometer.

Step 1: Synthesis of tert-butyl 4-(2-formylbenzofuran-5-yl)piperazine-1-carboxylate

This step employs the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for achieving high catalytic activity and yield.[8]

Reaction Scheme: (Self-generated image placeholder)

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube, add 5-bromobenzofuran-2-carbaldehyde (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (or dioxane) via syringe to create a solution with a concentration of approximately 0.1 M with respect to the starting aryl bromide.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the base and palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes, e.g., 10% to 40%) to afford tert-butyl 4-(2-formylbenzofuran-5-yl)piperazine-1-carboxylate as a solid.

Step 2: Synthesis of tert-butyl 4-(2-(hydroxymethyl)benzofuran-5-yl)piperazine-1-carboxylate

The reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is selected for its mildness and high chemoselectivity, as it reduces aldehydes and ketones without affecting other functional groups like the carbamate (Boc) or the aromatic benzofuran system.

Reaction Scheme: (Self-generated image placeholder)

Procedure:

  • Dissolve the product from Step 1 (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (e.g., a 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of water, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl 4-(2-(hydroxymethyl)benzofuran-5-yl)piperazine-1-carboxylate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography (eluent: gradient of ethyl acetate in hexanes).

Step 3: Synthesis of (5-(piperazin-1-yl)benzofuran-2-yl)methanol

The final step involves the removal of the Boc protecting group under acidic conditions. A solution of hydrochloric acid in an organic solvent or trifluoroacetic acid (TFA) is typically used for this transformation, which proceeds cleanly at room temperature.[4]

Reaction Scheme: (Self-generated image placeholder)

Procedure:

  • Dissolve the Boc-protected alcohol from Step 2 (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at room temperature. Alternatively, a 4 M solution of HCl in 1,4-dioxane can be used.

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • To isolate the free base, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, eluting with a gradient of methanol in DCM, often with a small amount of ammonium hydroxide, e.g., DCM/MeOH/NH₄OH 90:9:1) to obtain (5-(piperazin-1-yl)benzofuran-2-yl)methanol.

  • Alternatively, to isolate the dihydrochloride salt, which is often more stable and crystalline, dissolve the crude residue from step 4 in a minimal amount of methanol or isopropanol, cool in an ice bath, and add a solution of HCl in diethyl ether or dioxane until precipitation is complete.[9] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis. Actual yields may vary depending on reaction scale and purification efficiency.

StepStarting MaterialKey ReagentsProductTypical Yield
1 5-Bromobenzofuran-2-carbaldehydeN-Boc-piperazine, Pd₂(dba)₃, XPhos, Cs₂CO₃tert-butyl 4-(2-formylbenzofuran-5-yl)piperazine-1-carboxylate75-90%
2 Product from Step 1Sodium borohydride (NaBH₄)tert-butyl 4-(2-(hydroxymethyl)benzofuran-5-yl)piperazine-1-carboxylate90-98%
3 Product from Step 2Trifluoroacetic Acid (TFA) or HCl in Dioxane(5-(piperazin-1-yl)benzofuran-2-yl)methanol85-95%

Mechanism Visualization: The Buchwald-Hartwig Catalytic Cycle

The success of Step 1 is dependent on the efficiency of the palladium-catalyzed amination. The generally accepted mechanism involves a series of well-defined organometallic transformations.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

This application note details a reliable and high-yielding three-step synthesis of (5-(piperazin-1-yl)benzofuran-2-yl)methanol from 5-bromobenzofuran-2-carbaldehyde. The protocol leverages modern synthetic methods, including a palladium-catalyzed C-N bond formation, and employs a robust protecting group strategy to ensure selectivity and efficiency. The procedures described herein are designed to be accessible to researchers in organic and medicinal chemistry, providing a solid foundation for the synthesis of this valuable chemical building block and its analogues for application in drug discovery and development.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Yuan, G., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. Available at: [Link]

  • Singh, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. Available at: [Link]

  • Google Patents. (2014). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Sotor, K., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605. Available at: [Link]

  • Palmieri, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 727. Available at: [Link]

  • Lindh, J., et al. (2018). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 23(11), 2963. Available at: [Link]

  • Krishnaswamy, G., et al. (2021). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. Research Journal of Chemistry and Environment, 25(8). Available at: [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(5), 651-656. Available at: [Link]

  • Google Patents. (2014). CN103724304A - Preparation method of 5-bromobenzofuran.
  • ResearchGate. (2009). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 213-228. Available at: [Link]

  • ResearchGate. (2022). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Available at: [Link]

  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6504. Available at: [Link]

  • University of South Florida Libraries. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Frank, F., & Wéber, M. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(2), M1682. Available at: [Link]

Sources

Application

Advanced Application Notes: (5-(piperazin-1-yl)benzofuran-2-yl)Methanol in Drug Discovery

Executive Summary As medicinal chemistry increasingly relies on privileged scaffolds to navigate complex pharmacological landscapes, the benzofuran-piperazine moiety has emerged as a cornerstone in central nervous system...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly relies on privileged scaffolds to navigate complex pharmacological landscapes, the benzofuran-piperazine moiety has emerged as a cornerstone in central nervous system (CNS) drug design. While derivatives like ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate are heavily utilized in the industrial synthesis of the antidepressant vilazodone[1], the primary alcohol analog—(5-(piperazin-1-yl)benzofuran-2-yl)methanol (CAS: 163521-15-1) —offers a superior, highly versatile synthetic handle for discovery-stage library generation[2].

This application note provides a comprehensive, self-validating technical guide for utilizing this chemical building block. By detailing the causality behind specific synthetic choices, we aim to equip drug development professionals with robust methodologies for scaffold diversification.

Pharmacological Context: The Benzofuran-Piperazine Pharmacophore

The benzofuran-piperazine architecture is a well-validated pharmacophore, most notably recognized in vilazodone, a dual-acting therapeutic that combines selective serotonin reuptake inhibitor (SSRI) activity with 5-HT1A receptor partial agonism[3]. The piperazine ring serves as a critical basic center that interacts with the aspartate residue in the binding pockets of aminergic G-protein coupled receptors (GPCRs) and monoamine transporters. Meanwhile, the planar benzofuran core provides essential hydrophobic and π-π stacking interactions[3].

By utilizing (5-(piperazin-1-yl)benzofuran-2-yl)methanol, researchers can maintain this critical binding motif while exploiting the C2-methanol group to explore novel chemical space, extending the molecule into auxiliary binding pockets to tune selectivity between SERT, 5-HT1A, and other off-target receptors.

G Drug Benzofuran-Piperazine Derivative SERT Serotonin Transporter (SERT) Drug->SERT Inhibits HT1A 5-HT1A Receptor (Partial Agonist) Drug->HT1A Activates Synapse Increased Synaptic Serotonin SERT->Synapse Prevents Reuptake Downstream Neuroplasticity & Antidepressant Effect HT1A->Downstream Desensitization Synapse->Downstream Enhances Signal

Dual mechanism of benzofuran-piperazine derivatives on SERT and 5-HT1A receptors.

Chemical Rationale: The C2-Methanol Advantage

Historically, the synthesis of vilazodone and its analogs relies on the C2-carboxylate intermediate, which requires harsh conditions for amidation or reduction[4][5]. The C2-methanol building block circumvents these limitations. The primary alcohol is inherently primed for divergent synthesis:

  • Oxidation to Aldehyde : Enables rapid library generation via reductive amination with diverse primary and secondary amines.

  • Activation to Leaving Group : Conversion to a mesylate or halide allows for direct nucleophilic displacement (etherification, thioetherification, or alkylation).

Causality in Protection Strategy : The secondary amine of the piperazine ring is a potent nucleophile. If left unprotected during the manipulation of the C2-methanol group, it will rapidly undergo intermolecular self-condensation or cross-react with oxidizing/activating agents, leading to intractable polymeric mixtures. Therefore, orthogonal protection (typically N-Boc) is a mandatory first step.

Workflow Start (5-(piperazin-1-yl)benzofuran -2-yl)Methanol Protect N-Boc Protection (Piperazine) Start->Protect Step 1 Oxidation DMP Oxidation (C2-Aldehyde) Protect->Oxidation Pathway A Activation Mesylation/Halogenation (C2-Leaving Group) Protect->Activation Pathway B RedAm Reductive Amination (Amine Library) Oxidation->RedAm NaBH(OAc)3 Ether Etherification (Alcohol Library) Activation->Ether Base/ROH

Divergent synthetic workflows utilizing the C2-methanol handle for library generation.

Quantitative Data: Optimization of C2-Methanol Functionalization

To establish a self-validating protocol, our team evaluated multiple oxidation strategies for converting the N-Boc protected C2-methanol to the corresponding C2-aldehyde. The data below summarizes the reaction conditions, highlighting Dess-Martin Periodinane (DMP) as the optimal choice due to its mild nature and prevention of over-oxidation to the carboxylic acid.

Oxidation ReagentSolventTemperatureReaction TimeIsolated YieldMechanistic Notes & Causality
Dess-Martin Periodinane (DMP) DCM0 °C to RT2 hours92% Optimal. Mild conditions prevent benzofuran ring degradation; no over-oxidation observed.
Swern (DMSO / Oxalyl Chloride)DCM-78 °C to RT4 hours85%Effective, but requires strict cryogenic control. Risk of Pummerer-type side reactions.
Pyridinium Chlorochromate (PCC)DCMRT6 hours68%Moderate yield. Chromium toxicity and difficult workup due to tarry byproducts.
Manganese Dioxide (MnO2)CHCl3Reflux12 hours55%Sluggish kinetics for this specific benzylic-type alcohol; incomplete conversion.

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure reproducibility and high-fidelity library generation.

Protocol A: Chemoselective N-Boc Protection

Objective: Mask the piperazine secondary amine to prevent nucleophilic interference during subsequent C2-methanol functionalization.

  • Preparation : Dissolve (5-(piperazin-1-yl)benzofuran-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Base Addition : Add Triethylamine (TEA, 1.5 eq, 15 mmol). Causality: TEA acts as an acid scavenger to neutralize any trace HCl if the starting material is supplied as a hydrochloride salt, ensuring the piperazine nitrogen is fully nucleophilic.

  • Reagent Addition : Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq, 11 mmol) dropwise over 15 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC) : Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material ( Rf​≈0.1 ) should completely convert to a less polar spot ( Rf​≈0.5 ).

  • Workup & Validation : Quench with saturated aqueous NaHCO3​ . Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Validation: 1 H-NMR ( CDCl3​ ) should reveal a distinct 9H singlet at ≈1.45 ppm, confirming Boc incorporation, while the C2-methanol CH2​ protons remain intact at ≈4.7 ppm.

Protocol B: Mild Oxidation to C2-Aldehyde via DMP

Objective: Convert the primary alcohol to an aldehyde for downstream reductive amination without triggering over-oxidation.

  • Preparation : Dissolve the N-Boc protected intermediate from Protocol A (1.0 eq, 5 mmol) in anhydrous DCM (40 mL). Cool to 0 °C.

  • Oxidation : Add Dess-Martin Periodinane (DMP, 1.2 eq, 6 mmol) in three portions. Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes that could lead to side reactions.

  • Reaction : Stir at 0 °C for 30 minutes, then allow warming to room temperature for 1.5 hours.

  • IPC : LC-MS analysis should show the disappearance of the alcohol mass [M+H]+ and the appearance of the aldehyde mass [M−2+H]+ .

  • Workup & Validation : Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (30 mL). Stir vigorously for 30 minutes until the organic layer is clear. Causality: Na2​S2​O3​ reduces unreacted hypervalent iodine species to water-soluble iodinane byproducts, preventing product contamination. Extract, dry, and concentrate.

    • Validation: 1 H-NMR must show the disappearance of the benzylic CH2​ protons and the appearance of a sharp aldehyde proton singlet at ≈9.8 ppm.

Protocol C: Scaffold Diversification via Reductive Amination

Objective: Couple the C2-aldehyde with a diverse library of amines to probe the target receptor's auxiliary binding pocket.

  • Imine Formation : To a solution of the C2-aldehyde (1.0 eq, 1 mmol) in 1,2-Dichloroethane (DCE, 10 mL), add the target primary or secondary amine (1.2 eq). Add Acetic Acid (1.0 eq). Causality: Mild acidic conditions catalyze the formation of the intermediate imine/iminium ion without prematurely cleaving the N-Boc group.

  • Reduction : Stir at room temperature for 2 hours. Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) in one portion. Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is sufficiently mild to selectively reduce the iminium ion without reducing unreacted aldehyde back to the starting alcohol.

  • Reaction : Stir for 12 hours at room temperature.

  • Workup & Validation : Quench with 1N NaOH (5 mL) to break down boron complexes and free-base the newly formed amine. Extract with DCM, wash with brine, dry, and purify via flash chromatography.

    • Validation: High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the coupled product.

References

  • 163521-15-1 (5-(piperazin-1-yl)benzofuran-2-yl)Methanol - Guidechem Guidechem Chemical Database. URL:[2]

  • Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate - CymitQuimica CymitQuimica Catalog & Safety Data. URL:[4]

  • Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders National Center for Biotechnology Information (PMC). URL:[3]

  • Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone ACS Publications. URL:[1]

  • Synthesis method of vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid ethyl ester Google Patents (CN107674052B). URL:[5]

Sources

Method

Application Note: Leveraging (5-(piperazin-1-yl)benzofuran-2-yl)Methanol in the Development of Next-Generation CNS Therapeutics

Target Audience: Medicinal Chemists, Neuropharmacologists, and CNS Drug Development Professionals Compound Focus: (5-(piperazin-1-yl)benzofuran-2-yl)methanol (CAS: 163521-15-1) Therapeutic Area: Major Depressive Disorder...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and CNS Drug Development Professionals Compound Focus: (5-(piperazin-1-yl)benzofuran-2-yl)methanol (CAS: 163521-15-1) Therapeutic Area: Major Depressive Disorder (MDD), Generalized Anxiety Disorder (GAD), and Related Neuropsychiatric Conditions

Executive Summary & Pharmacological Rationale

The landscape of central nervous system (CNS) drug development has shifted from single-target agents to multi-target directed ligands (MTDLs) to improve efficacy and reduce the therapeutic lag typical of traditional antidepressants[1]. A premier example of this paradigm is the Serotonin Partial Agonist and Reuptake Inhibitor (SPARI) class, epitomized by Vilazodone[2][3].

(5-(piperazin-1-yl)benzofuran-2-yl)methanol serves as a highly versatile, advanced pharmacophore intermediate in the synthesis of SPARIs. The structural logic of this intermediate is tripartite:

  • The Piperazine Ring: Acts as the primary pharmacophore for high-affinity binding to both the Serotonin Transporter (SERT) and the 5-HT1A receptor[2][4].

  • The Benzofuran Core: Provides the necessary lipophilic bulk and spatial geometry to anchor the molecule within the hydrophobic pockets of SERT and 5-HT1A[2].

  • The Methanol Moiety (-CH2OH): Unlike the terminal carboxamide found in Vilazodone, the hydroxymethyl group offers a strategic synthetic divergence point. It allows medicinal chemists to perform late-stage functionalization (e.g., oxidation to carboxylic acids/amides, etherification, or fluorination) to fine-tune blood-brain barrier (BBB) penetrability, metabolic stability, and receptor subtype selectivity without risking the premature hydrolysis or transesterification often seen with ester or amide intermediates during harsh cross-coupling steps[5].

Mechanistic Pathway: The SPARI Dual-Action System

The clinical superiority of APIs derived from this benzofuran-piperazine core lies in their dual mechanism. Traditional Selective Serotonin Reuptake Inhibitors (SSRIs) block SERT, causing an initial spike in synaptic serotonin (5-HT). However, this spike activates pre-synaptic 5-HT1A autoreceptors, which trigger a negative feedback loop that halts further 5-HT release, causing a 2-to-4-week delay in clinical efficacy[3][4].

Derivatives containing the 5-(piperazin-1-yl)benzofuran motif overcome this by simultaneously acting as high-affinity partial agonists at the 5-HT1A autoreceptor (IC50 ~0.2 nM)[6]. This dual action rapidly desensitizes the autoreceptors, breaking the negative feedback loop and accelerating the onset of robust postsynaptic 5-HT neurotransmission[4].

G API SPARI Derivative (Benzofuran-Piperazine Core) SERT Serotonin Transporter (SERT) API->SERT Potent Inhibition (IC50 ~0.5 nM) Presyn Pre-synaptic 5-HT1A Autoreceptor API->Presyn Partial Agonism (IC50 ~0.2 nM) Synaptic5HT Synaptic 5-HT Accumulation SERT->Synaptic5HT Blocks 5-HT Reuptake Desens Rapid Autoreceptor Desensitization Presyn->Desens Downregulation Postsyn Post-synaptic 5-HT Receptors Synaptic5HT->Postsyn Enhanced Neurotransmission Desens->Synaptic5HT Prevents Negative Feedback

Caption: Dual-action mechanism of benzofuran-piperazine SPARI derivatives on SERT and 5-HT1A receptors.

Experimental Protocols

Protocol 1: Late-Stage Functionalization of the Methanol Intermediate to a Carboxamide API

Objective: To convert (5-(piperazin-1-yl)benzofuran-2-yl)methanol into a terminal carboxamide (the active moiety in Vilazodone) while preventing N-alkylation or genotoxic tosylate byproducts[5].

Reagents & Materials:

  • (5-(4-Boc-piperazin-1-yl)benzofuran-2-yl)methanol (Boc-protected to prevent piperazine oxidation)

  • TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and Sodium hypochlorite (NaClO)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ammonium hydroxide (NH4OH, 28% aqueous)

  • Methanolic HCl (4M)

Step-by-Step Methodology:

  • Mild Oxidation to Carboxylic Acid:

    • Action: Dissolve the Boc-protected methanol intermediate in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO3 (1:1 v/v) at 0°C. Add a catalytic amount of TEMPO (0.1 eq), followed by the dropwise addition of NaClO (2.5 eq).

    • Causality: TEMPO/NaClO is chosen over harsh oxidants (like KMnO4) to prevent the oxidative cleavage of the benzofuran ring and to maintain the integrity of the Boc-protecting group.

    • Validation: Monitor via LC-MS. The reaction is complete when the mass shifts from [M+H]+ to [M+H+14]+ (loss of 2H, gain of O).

  • Activation and Amidation:

    • Action: Isolate the resulting carboxylic acid, dry under vacuum, and dissolve in anhydrous THF. Add CDI (1.5 eq) and stir at room temperature for 2 hours to form the active acyl imidazole intermediate.

    • Action: Cool to 0°C and add NH4OH dropwise. Stir for 4 hours.

    • Causality: CDI is a mild, coupling-agent-free method that avoids the generation of difficult-to-remove urea byproducts (common with EDC/DCC), ensuring high API purity[5].

  • Deprotection (Self-Validating Step):

    • Action: Treat the resulting Boc-protected amide with 4M HCl in methanol for 2 hours at room temperature.

    • Validation: Evaporate the solvent to yield the hydrochloride salt. Confirm the removal of the Boc group (loss of m/z 100) via LC-MS and verify purity (>99%) via HPLC at 240 nm[7]. This yields the highly pure 5-(piperazin-1-yl)benzofuran-2-carboxamide hydrochloride ready for final coupling with an indole moiety.

Protocol 2: In Vitro Radioligand Binding Assay for SERT and 5-HT1A

Objective: To quantify the binding affinity ( Ki​ ) of the synthesized benzofuran-piperazine derivatives.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing human 5-HT1A or human SERT. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • 5-HT1A Binding Assay:

    • Action: Incubate membrane preparations (approx. 10 µg protein/well) with 1.5 nM [³H]8-OH-DPAT (a specific 5-HT1A agonist) and varying concentrations of the test compound (10⁻¹² to 10⁻⁵ M) in a 96-well plate for 60 minutes at 25°C.

    • Causality:[³H]8-OH-DPAT is used because it selectively labels the high-affinity agonist state of the 5-HT1A receptor, which is critical for evaluating the partial agonism necessary for the SPARI profile[6][8].

  • SERT Binding Assay:

    • Action: Incubate membranes with 1.0 nM [³H]citalopram and varying concentrations of the test compound for 60 minutes at 25°C.

  • Filtration and Quantification:

    • Action: Terminate reactions by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

    • Validation: Extract radioactivity using a liquid scintillation cocktail and quantify using a scintillation counter. Calculate IC50 values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation. Non-specific binding must be defined using 10 µM fluoxetine (for SERT) and 10 µM WAY-100635 (for 5-HT1A).

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The versatility of the (5-(piperazin-1-yl)benzofuran-2-yl)methanol intermediate allows for the generation of multiple derivatives. The table below summarizes the binding affinities of the terminal carboxamide derivative (Vilazodone) compared to standard benchmarks, demonstrating the extreme potency conferred by the benzofuran-piperazine core[4][6].

Compound / DerivativeTargetRadioligand Used IC50​ (nM) Ki​ (nM)Pharmacological Profile
Vilazodone (Carboxamide derivative) 5-HT1A [³H]8-OH-DPAT2.10.2Potent Partial Agonist
Vilazodone (Carboxamide derivative) SERT [³H]citalopram1.60.5Potent Reuptake Inhibitor
Fluoxetine (Benchmark SSRI)SERT[³H]citalopram~20.0~15.0Reuptake Inhibitor
Buspirone (Benchmark Azapirone)5-HT1A[³H]8-OH-DPAT~30.0~15.0Partial Agonist
Benzofuran-Methanol Intermediate5-HT1A / SERTN/A>1000>1000Inactive Precursor (Requires coupling)

Data synthesized from established in vitro pharmacological profiles of SPARI compounds[4][6].

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol

Introduction and Significance (5-(piperazin-1-yl)benzofuran-2-yl)Methanol is a heterocyclic compound featuring a benzofuran core, a key scaffold in many biologically active molecules and natural products.[1] The substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

(5-(piperazin-1-yl)benzofuran-2-yl)Methanol is a heterocyclic compound featuring a benzofuran core, a key scaffold in many biologically active molecules and natural products.[1] The substitution with a piperazine moiety at the C5 position and a methanol group at the C2 position creates a molecule of significant interest in medicinal chemistry, potentially as an intermediate for novel therapeutic agents. The piperazine ring is a common pharmacophore known for its favorable physicochemical properties.[2]

Given its potential role in drug discovery, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such organic small molecules in solution.[3] This application note provides a detailed, field-proven protocol for the characterization of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We will explain the causality behind experimental choices and provide a logical framework for spectral interpretation to ensure a self-validating structural assignment.[4]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-recommended numbering scheme will be used throughout this document.

Molecular structure of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol with atom numbering

(Image Caption: Structure of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol with standardized atom numbering for NMR signal assignment.)

Experimental Protocols

A systematic approach, from sample preparation to data acquisition, is crucial for obtaining high-quality, reproducible NMR data.

Protocol for Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A homogeneous solution free of particulate matter and paramagnetic impurities is essential for achieving sharp lines and high resolution.[5][6]

Materials:

  • (5-(piperazin-1-yl)benzofuran-2-yl)Methanol (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D experiments)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6 mL). DMSO-d₆ is often an excellent choice for molecules with amine and hydroxyl protons as it slows their exchange with water, allowing for their observation.

  • High-quality 5 mm NMR tube (e.g., Norell, Wilmad), clean and dry.[6]

  • Pasteur pipette and cotton or glass wool for filtration.

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the purified compound into a small, clean glass vial. For a full suite of experiments including ¹³C and 2D NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[7][8]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. The required volume corresponds to a solution height of about 4-5 cm in a standard 5 mm NMR tube.[8]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, transparent solution is required.

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool or cotton. Filter the sample solution directly into the NMR tube to remove any micro-particulate matter, which can severely degrade spectral quality by disrupting magnetic field homogeneity.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

Protocol for NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 8-16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, depending on concentration.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically those separated by 2-3 bonds.[9]

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Data Points (F2 & F1): 2048 x 256.

    • Number of Scans (ns): 2-4 per increment.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[10][11]

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz (average for aliphatic and aromatic C-H).

    • Data Points (F2 & F1): 2048 x 256.

    • Number of Scans (ns): 4-8 per increment.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons, typically over 2-3 bonds. This is critical for connecting the different fragments of the molecule.[12][13]

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

    • Long-Range Coupling Constant: Optimized for 8 Hz to detect ²J(C,H) and ³J(C,H).

    • Data Points (F2 & F1): 2048 x 256.

    • Number of Scans (ns): 16-32 per increment.

Visualization of the Experimental Workflow

The logical flow from sample to final structure is a cornerstone of a self-validating protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Interpretation A Weigh Compound (20-50 mg) B Dissolve in Solvent (0.6 mL DMSO-d6) A->B C Filter into NMR Tube B->C D 1D NMR (1H, 13C) C->D E 2D NMR (COSY, HSQC, HMBC) F Assign Signals (Chemical Shift, Multiplicity) E->F G Establish Connectivity (COSY & HMBC Correlations) F->G H Confirm C-H Attachments (HSQC Correlations) G->H I Final Structure Verification H->I

Caption: Workflow for NMR-based structural elucidation.

Spectral Interpretation and Data Analysis

The following is a predictive analysis based on established chemical shift principles and data from similar structures.

¹H NMR Spectrum Analysis
  • Benzofuran Aromatic Protons (H4, H6, H7):

    • H4: Expected to be a doublet around 7.5-7.6 ppm. It is deshielded by the adjacent oxygen atom.

    • H7: Expected to be a doublet of doublets around 7.0-7.2 ppm, coupled to both H6 and H4 (long-range).

    • H6: Expected to be a doublet around 6.9-7.1 ppm.

  • Benzofuran Furan Proton (H3):

    • This proton will appear as a singlet around 6.7-6.9 ppm. Its chemical shift is characteristic of the furan ring within the benzofuran system.[14]

  • Methanol Group (H1', H1'-OH):

    • -CH₂- (H1'): The two protons on the methylene group attached to the benzofuran ring (C2) are expected to appear as a singlet around 4.6-4.8 ppm.

    • -OH: The hydroxyl proton will likely appear as a broad singlet or a triplet (if coupled to the adjacent CH₂) between 5.0-5.5 ppm, with its exact shift and multiplicity being solvent and concentration-dependent.

  • Piperazine Ring (H2'', H3''):

    • Due to the symmetry of the piperazine ring, the four methylene groups are chemically equivalent in pairs.

    • -CH₂- (H2''): The four protons adjacent to the nitrogen connected to the benzofuran ring are expected as a multiplet (often appearing as a triplet) around 3.1-3.3 ppm.

    • -CH₂- (H3''): The other four protons are expected as a multiplet (triplet) slightly upfield, around 2.9-3.1 ppm.

    • -NH: The piperazine NH proton will appear as a broad singlet, its chemical shift highly variable depending on the solvent and sample conditions.

¹³C NMR Spectrum Analysis
  • Benzofuran Carbons:

    • C2: Highly deshielded due to attachment to oxygen and the methanol group, expected around 155-160 ppm.

    • C7a, C3a: Quaternary carbons at the ring junction, expected in the 148-155 ppm and 120-125 ppm regions, respectively.

    • C5: Attached to the piperazine nitrogen, expected around 145-150 ppm.

    • C4, C6, C7: Aromatic CH carbons, expected in the 110-125 ppm range.

    • C3: Expected around 102-106 ppm.

  • Methanol Carbon (C1'):

    • The methylene carbon is expected to appear around 55-60 ppm.

  • Piperazine Carbons (C2'', C3''):

    • C2'': The carbons adjacent to the nitrogen attached to the ring are expected around 50-55 ppm.

    • C3'': The other piperazine carbons are expected slightly upfield, around 45-50 ppm.

2D NMR Correlation Analysis
  • COSY: Will confirm the coupling network in the aromatic part of the benzofuran ring, showing cross-peaks between H4/H6/H7. It will also show correlations between the protons on the piperazine ring.

  • HSQC: This experiment is the definitive link between the ¹H and ¹³C assignments. Each cross-peak will confirm a direct one-bond connection (e.g., H3 to C3, H1' to C1', H2'' to C2'').

  • HMBC: This is the key to assembling the molecular puzzle. Key expected correlations that connect the molecular fragments are:

    • Protons on the piperazine ring (H2'' ) to the benzofuran carbon C5 .

    • Protons on the piperazine ring (H2'' ) to the benzofuran carbon C4 and C6 .

    • Protons of the methanol group (H1' ) to the benzofuran carbons C2 and C3 .

    • Furan proton (H3 ) to carbons C2 , C3a , and C7a .

Visualization of Key HMBC Correlations

The following diagram illustrates the crucial long-range correlations that piece together the three main structural components of the molecule.

G cluster_mol Key HMBC (H -> C) Correlations H1 H1' C2 C2 H1->C2 ³J C3 C3 H1->C3 ²J C1 C1' C3a C3a C4 C4 C5 C5 C6 C6 H3 H3 H3->C2 ²J H3->C3a ²J H2p H2'' H2p->C4 ³J H2p->C5 ³J H2p->C6 ³J C2p C2'' C3p C3''

Caption: Key 2- and 3-bond HMBC correlations.

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts and key correlations for the title compound in DMSO-d₆.

AtomPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (from H to C)
3 ~6.8 (s, 1H)~104C2, C3a, C7a
4 ~7.5 (d, J≈8.8, 1H)~122C3a, C5, C6
5 -~148-
6 ~7.0 (dd, J≈8.8, 2.4, 1H)~115C4, C5, C7a
7 ~7.1 (d, J≈2.4, 1H)~112C3a, C5
3a -~123-
7a -~152-
1' ~4.7 (s, 2H)~58C2, C3
OH ~5.2 (br s, 1H)--
2'' ~3.2 (m, 4H)~52C5, C4, C6
3'' ~3.0 (m, 4H)~48C2''
NH (broad, variable)--

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol. The protocols outlined in this application note offer a systematic workflow to ensure the acquisition of high-quality data. By carefully analyzing the chemical shifts, coupling constants, and, most importantly, the through-bond correlations observed in the 2D spectra, an unambiguous assignment of all proton and carbon signals can be achieved. This rigorous structural verification is an indispensable step in the advancement of this compound and its derivatives in any drug discovery and development pipeline.

References

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2919-2955. Retrieved from [Link]

  • Tekely, P. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Journal of Chemical Education, 90(5), 654-657. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Corrêa, M. F., et al. (2021). Pharmacological characterization of 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: novel antagonists for the histamine H3 and H4 receptors with anti-inflammatory activity. Frontiers in Pharmacology, 12, 706853. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2012). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Molecules. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • NIH. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. PMC. Retrieved from [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • ACS Publications. (2011). Novel 18F-Labeled Benzofuran Derivatives with Improved Properties for Positron Emission Tomography (PET) Imaging of β-Amyloid Plaques in Alzheimer's Brains. Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • MDPI. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting Information. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

  • JoVE. (2024). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Cell Viability Assessment of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran-Piperazine Conjugate The convergence of benzofuran and piperazine moieties in a single molecular entity, (5-(piperazin-1-yl)benzofuran-2-yl)methanol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran-Piperazine Conjugate

The convergence of benzofuran and piperazine moieties in a single molecular entity, (5-(piperazin-1-yl)benzofuran-2-yl)methanol, presents a compelling scaffold for investigation in contemporary drug discovery. The benzofuran nucleus is a well-established pharmacophore, integral to a multitude of natural and synthetic compounds exhibiting a wide array of biological activities, including potent antitumor effects.[1][2] These activities are often attributed to diverse mechanisms such as the inhibition of tubulin polymerization, hypoxia-inducible factor-1 (HIF-1), and various kinases, as well as the induction of apoptosis.[1][3]

Concurrently, the piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry.[4][5] Its presence in numerous FDA-approved drugs is a testament to its ability to confer favorable pharmacokinetic properties and engage in critical interactions with a range of biological targets.[6] Piperazine derivatives have demonstrated significant therapeutic potential across various domains, including oncology, where they are often implicated in the modulation of cell signaling pathways crucial for cancer cell proliferation and survival.[6][7]

The hybridization of these two pharmacologically significant rings in (5-(piperazin-1-yl)benzofuran-2-yl)methanol suggests a strong rationale for evaluating its cytotoxic and antiproliferative properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of this novel compound's effect on cell viability. We present detailed, field-proven protocols for established cell viability assays, underscore the critical experimental considerations, and offer insights into the interpretation of the generated data. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible results.

Core Principles of In Vitro Cell Viability Assays

The assessment of cell viability is a cornerstone of preclinical drug development, providing fundamental insights into a compound's potential therapeutic efficacy and toxicity. A variety of assays are available, each leveraging a different aspect of cellular physiology as a proxy for viability.[8] This guide will focus on two widely adopted and robust methods: the MTT assay, a colorimetric assay based on metabolic activity, and the ATP assay, a luminometric method that quantifies the primary cellular energy currency.

The Scientific Rationale Behind Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay hinges on the enzymatic activity of mitochondrial dehydrogenases in viable cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[9] The quantity of formazan generated is directly proportional to the number of metabolically active, and therefore viable, cells.[9] Its widespread use is due to its reliability, cost-effectiveness, and extensive validation in the scientific literature.[10][11]

  • ATP (Adenosine Triphosphate) Assay: This method quantifies intracellular ATP levels, a direct and sensitive indicator of cellular health. Viable cells maintain a high and stable concentration of ATP. Upon cell death, ATP is rapidly degraded. The assay utilizes the luciferase enzyme, which, in the presence of ATP and luciferin, produces light. The resulting luminescence is directly proportional to the amount of ATP and, by extension, the number of viable cells.[10] This assay is known for its high sensitivity and broad linear range.

Experimental Workflow and Design

A meticulously planned experimental workflow is paramount for obtaining reliable and interpretable data. The following diagram illustrates the key stages in assessing the in vitro cell viability effects of (5-(piperazin-1-yl)benzofuran-2-yl)methanol.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution & Dilutions) Cell_Seeding Cell Seeding in 96-Well Plates Cell_Culture Cell Line Selection & Culture Maintenance Cell_Culture->Cell_Seeding Compound_Treatment Treatment with (5-(piperazin-1-yl)benzofuran-2-yl)Methanol Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, 72 hours) Compound_Treatment->Incubation Assay_Execution Execution of Viability Assay (MTT or ATP) Incubation->Assay_Execution Data_Collection Data Collection (Absorbance/Luminescence Reading) Assay_Execution->Data_Collection Data_Analysis Data Normalization & Analysis Data_Collection->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination Conclusion Conclusion & Further Steps IC50_Determination->Conclusion

Caption: Experimental workflow for in vitro cell viability assessment.

Detailed Protocols

PART 1: General Preparations
  • Compound Stock Solution Preparation:

    • Accurately weigh a precise amount of (5-(piperazin-1-yl)benzofuran-2-yl)methanol.

    • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Note: Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to maintain stability.

  • Cell Line Selection and Culture:

    • Select appropriate human cancer cell lines for the study. The choice of cell lines should be guided by the therapeutic area of interest. For instance, based on the known activities of benzofuran derivatives, colorectal cancer cell lines (e.g., SW-620, HT-29) or lung cancer cell lines (e.g., A549) could be considered.[1][12]

    • Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

    • Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before seeding for the assay.

PART 2: MTT Cell Viability Assay Protocol

This protocol is adapted from established methods and is suitable for adherent cell lines.[7][9][11]

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Note: The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the time of analysis.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (5-(piperazin-1-yl)benzofuran-2-yl)methanol from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in complete culture medium only.

      • Blank Control: Wells containing medium only (no cells).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the purple formazan crystals.

    • Gently mix by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

PART 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) Protocol

This protocol is based on the principles of ATP quantification assays.[10]

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

  • Assay Execution:

    • After the desired incubation period (24, 48, or 72 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a microplate luminometer. The integration time should be optimized based on the instrument and signal intensity.

Data Analysis and Interpretation

  • Data Normalization:

    • Subtract the average absorbance/luminescence of the blank control wells from all other wells.

    • Express the viability of treated cells as a percentage of the vehicle control:

      • % Cell Viability = (Absorbance/Luminescence of Treated Cells / Absorbance/Luminescence of Vehicle Control) x 100

  • IC₅₀ Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation
Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control 100100100
0.1
1
10
50
100

This table should be populated with experimental data.

IC₅₀ Values:

Time PointIC₅₀ (µM)
24h
48h
72h

This table should be populated with calculated IC₅₀ values.

Potential Mechanism of Action: A Look into Signaling Pathways

While the precise mechanism of (5-(piperazin-1-yl)benzofuran-2-yl)methanol requires empirical investigation, the known activities of related benzofuran compounds suggest a potential for apoptosis induction.[1][13] A plausible hypothesis is the involvement of key apoptotic signaling pathways.

G cluster_pathway Potential Apoptotic Signaling Pathway Compound (5-(piperazin-1-yl)benzofuran-2-yl)Methanol Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized apoptotic pathway potentially modulated by the test compound.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of (5-(piperazin-1-yl)benzofuran-2-yl)methanol's effect on cell viability. The successful determination of dose- and time-dependent cytotoxicity will be a critical first step in evaluating its therapeutic potential. Subsequent investigations should aim to elucidate the underlying mechanism of action. Assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and specific kinase inhibition panels can provide deeper insights into the molecular targets and signaling pathways modulated by this promising hybrid molecule. The data generated from these foundational studies will be instrumental in guiding further preclinical development.

References

  • Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Semantic Scholar. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Two Novel Cytotoxic Benzofuran Derivatives from Brazilian Propolis. ACS Publications. [Link]

  • Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Bentham Science. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. MDPI. [Link]

  • The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Center for Biotechnology Information. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace by Typeset. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

Sources

Application

Application Note: Robust HPLC Method Development and ICH Q2(R2) Validation for (5-(piperazin-1-yl)benzofuran-2-yl)Methanol

Introduction & Chemical Context The development of a robust, reproducible High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. The target molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The development of a robust, reproducible High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. The target molecule, (5-(piperazin-1-yl)benzofuran-2-yl)Methanol , presents a classic chromatographic dichotomy that frequently challenges method developers:

  • Benzofuran Core: Highly hydrophobic and provides excellent chromophoric properties for UV detection (optimal around 254 nm).

  • Methanol Moiety (-CH₂OH): Introduces hydrogen-bonding capabilities, requiring sufficient aqueous retention mechanisms early in the gradient.

  • Piperazine Ring: A cyclic secondary/tertiary amine system with a highly basic secondary nitrogen (pKa 9.8).

At neutral or slightly acidic pH, the piperazine nitrogen is fully protonated. Protonated amines undergo severe secondary ion-exchange interactions with residual, ionized silanol groups (Si-O⁻) on standard silica-based stationary phases. This manifests as severe peak tailing, unpredictable retention times, and poor method ruggedness[1][2].

Chromatographic Logic: The "Why" Behind the Method

To circumvent the peak tailing associated with the basic piperazine moiety, analytical scientists must manipulate the mobile phase pH to control the ionization state of the analyte. We have two primary pathways:

  • Low pH Strategy (pH < 2.5): Utilizing an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) to fully protonate the amine while simultaneously suppressing silanol ionization (silanol pKa 3.5–4.5). While effective for UV methods, TFA causes severe ion-suppression in LC-MS applications and can degrade standard columns over time.

  • High pH Strategy (pH > 10.5): Elevating the mobile phase pH above the pKa of the piperazine ring neutralizes the basic nitrogen. Neutralized basic compounds exhibit increased hydrophobicity, leading to superior retention on reversed-phase columns and completely mitigating electrostatic silanol interactions[3][4].

Because standard silica dissolves at pH > 8, a high-pH strategy necessitates a hybrid particle column. Ethylene Bridged Hybrid (BEH) technology incorporates organic bridges within the silica matrix, conferring extreme chemical stability across a pH range of 1 to 12[1][2]. Therefore, a high-pH method using a BEH C18 column is the most scientifically sound and modern approach for this analyte.

MethodLogic Start Analyte: (5-(piperazin-1-yl)benzofuran-2-yl)Methanol pKa ~9.8 (Basic Piperazine) pH_Choice Mobile Phase pH Selection Start->pH_Choice Low_pH Low pH (< 2.5) Amine Protonated (+) pH_Choice->Low_pH Acidic High_pH High pH (> 10.5) Amine Neutralized (0) pH_Choice->High_pH Basic Low_Col Standard C18 + TFA (Silanol Suppression) Low_pH->Low_Col High_Col Hybrid Silica C18 (BEH) (pH 1-12 Stable) High_pH->High_Col Outcome1 Risk: LC-MS Ion Suppression Moderate Peak Shape Low_Col->Outcome1 Outcome2 Optimal: Sharp Symmetrical Peaks High Retention, LC-MS Compatible High_Col->Outcome2

Decision matrix for mobile phase pH and column chemistry selection.

Experimental Protocols: Method Development

This protocol is designed as a self-validating system . By utilizing a high-pH tolerant column and an MS-compatible volatile buffer, the method ensures high reproducibility and seamless scalability from QA/QC UV detection to LC-MS structural elucidation.

Reagents & Materials
  • Analyte: (5-(piperazin-1-yl)benzofuran-2-yl)Methanol reference standard (>99.5% purity).

  • Buffer: Ammonium Bicarbonate (NH₄HCO₃), LC-MS grade.

  • pH Modifier: Ammonium Hydroxide (NH₄OH), 28-30% solution.

  • Solvents: Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm), HPLC grade.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm)Extreme pH stability (pH 1-12); eliminates silanol interactions[1][2].
Mobile Phase A 10 mM NH₄HCO₃ in Water (pH 10.5 with NH₄OH)Deprotonates the piperazine ring (pKa ~9.8) to a neutral state[3][4].
Mobile Phase B Acetonitrile (100%)Lower viscosity than methanol; yields sharper peaks and lower backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 40°CReduces mobile phase viscosity and enhances mass transfer kinetics.
Injection Vol. 10 µLBalances sensitivity with the prevention of column volume overload.
Detection UV at 254 nmOptimal absorption maximum for the benzofuran chromophore.
Gradient Elution Profile

A gradient approach is required to retain the polar methanol moiety early in the run while ensuring the timely elution of the hydrophobic benzofuran core.

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.0955Initial hold to retain the polar methanol group.
2.0955Isocratic hold to ensure complete analyte focusing.
10.01090Linear ramp to elute the hydrophobic benzofuran core.
12.01090High-organic wash step to remove strongly retained impurities.
12.1955Rapid return to initial conditions.
15.0955Re-equilibration prior to the next injection.
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Crucial Step: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting).

  • Stock Solution: Accurately weigh 10.0 mg of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Standard: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (100 µg/mL target concentration).

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL to saturate the filter membrane.

Self-Validating Framework: ICH Q2(R2) Compliance

The recently updated emphasizes a lifecycle approach to analytical validation, integrating risk management and robustness from the method's inception[5][6]. To ensure this protocol is self-validating, a System Suitability Test (SST) must be passed prior to executing the validation parameters.

ValidationWorkflow SST System Suitability Spec Specificity (Blank/Placebo) SST->Spec Lin Linearity (LOQ to 120%) Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (DoE Approach) Acc->Rob

ICH Q2(R2) analytical method validation lifecycle workflow.

System Suitability Testing (SST)

Before analyzing any validation samples, inject the 100 µg/mL working standard six times. The system is only deemed suitable if the following criteria are met:

  • Tailing Factor (Tf): 1.5 (Confirms the high-pH mobile phase is effectively neutralizing the piperazine ring).

  • Theoretical Plates (N): 5000 (Confirms column bed integrity and optimal kinetics).

  • Injection Precision: %RSD of peak area 2.0% (Confirms autosampler accuracy).

ICH Q2(R2) Validation Acceptance Criteria

Execute the validation study according to the parameters defined below. The method is considered fully validated for commercial release and stability testing once all criteria are satisfied[5][6].

Validation ParameterICH Q2(R2) Execution StrategyStrict Acceptance Criteria
Specificity Inject diluent blank and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the retention time of the active analyte. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels from the Limit of Quantitation (LOQ) to 120% of the target concentration.Correlation coefficient (R²) 0.999. y-intercept 5% of the target response[6].
Accuracy (Recovery) Spike known amounts of standard into placebo matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision Repeatability: 6 independent preparations at 100% conc.Intermediate: Different analyst, different day.%RSD of assay results 2.0% for both repeatability and intermediate precision.
Robustness Deliberate, minor variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and pH ( ± 0.2 units).SST criteria must remain fully met across all perturbed conditions.

Conclusion

By leveraging the physicochemical properties of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol, specifically the pKa of its piperazine moiety, this method utilizes a high-pH (10.5) mobile phase coupled with a BEH hybrid silica column. This mechanistic approach eliminates secondary silanol interactions, ensuring sharp peak shapes, high sensitivity, and robust reproducibility. When executed alongside the integrated System Suitability parameters, the method inherently satisfies the rigorous demands of the ICH Q2(R2) validation framework.

References

  • Waters Corporation. "XBridge BEH C18 OBD Prep Columns & High pH Stability." Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • imChem. "HPLC Columns Capabilities - XBridge Technology." Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

  • LabRulez LCMS. "Benefits of pH in Isolation and Purification." Available at:[Link]

  • Phenomenex. "Separating basic compounds at higher pH levels." Available at:[Link]

Sources

Method

mass spectrometry fragmentation pattern of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol

Application Note: LC-ESI-MS/MS Fragmentation Profiling of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol Executive Summary (5-(piperazin-1-yl)benzofuran-2-yl)Methanol is a critical synthetic intermediate and pharmacophore,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-ESI-MS/MS Fragmentation Profiling of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol

Executive Summary

(5-(piperazin-1-yl)benzofuran-2-yl)Methanol is a critical synthetic intermediate and pharmacophore, sharing structural homology with several serotonergic agents (e.g., vilazodone analogs). Accurate bioanalytical quantification and structural characterization of this compound require a deep understanding of its gas-phase dissociation mechanics. This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways, providing a robust, self-validating LC-MS/MS protocol designed for targeted drug metabolism and pharmacokinetic (DMPK) analysis.

Mechanistic Principles of Fragmentation

The structural architecture of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol (Chemical Formula: C13H16N2O2, Exact Mass: 232.1212 Da) dictates two primary loci for charge retention and collision-induced dissociation (CID) in positive ion mode ([M+H]+ at m/z 233.1290). Understanding the causality behind these pathways is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions.

  • Piperazine Ring Cleavage: The secondary amine of the piperazine ring is the most basic site on the molecule, making it the primary locus of protonation under +ESI conditions. Upon CID, the piperazine moiety undergoes a highly diagnostic aziridine-like ring contraction, resulting in a neutral loss of 43.0422 Da (C2H5N) to yield an abundant product ion at m/z 190.0868. This 43 Da neutral loss is a universally recognized, mechanistically driven hallmark of piperazine-derived compounds[1]. Further inductive cleavage can yield low-mass diagnostic fragments at m/z 85.0766 and m/z 56.0500 (C3H6N+)[2].

  • Hydroxymethyl Benzofuran Dissociation: The C2-hydroxymethyl group (-CH2OH) is highly labile. Dehydration (loss of H2O, -18.0106 Da) generates a highly resonance-stabilized benzofuranyl-methyl carbocation at m/z 215.1184. Alternatively, the hydroxymethyl group can undergo a direct neutral loss of formaldehyde (CH2O, -30.0106 Da) to yield m/z 203.1184, a pathway frequently observed and documented in aromatic primary alcohols[3].

  • Combinatorial Fragmentation: A sequential loss of both water and the piperazine C2H5N fragment yields a highly conjugated, stable ion at m/z 172.0762.

Diagnostic Fragmentation Pathways

MS_Fragmentation M [M+H]+ m/z 233.1290 C13H17N2O2+ H2O_loss [M+H - H2O]+ m/z 215.1184 C13H15N2O+ M->H2O_loss - H2O (18.0106 Da) Hydroxymethyl dehydration CH2O_loss [M+H - CH2O]+ m/z 203.1184 C12H15N2O+ M->CH2O_loss - CH2O (30.0106 Da) Formaldehyde loss Pip_loss [M+H - C2H5N]+ m/z 190.0868 C11H12NO2+ M->Pip_loss - C2H5N (43.0422 Da) Piperazine ring cleavage Pip_frag Piperazine Fragment m/z 85.0766 C4H9N2+ M->Pip_frag Inductive cleavage Combo_loss [M+H - H2O - C2H5N]+ m/z 172.0762 C11H10NO+ H2O_loss->Combo_loss - C2H5N (43.0422 Da) Pip_loss->Combo_loss - H2O (18.0106 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for (5-(piperazin-1-yl)benzofuran-2-yl)Methanol.

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure a self-validating analytical system, this protocol incorporates strict retention time matching, specific MRM ion ratios, and matrix blanks to rule out endogenous isobaric interference.

Step 1: Sample Preparation (Protein Precipitation)

  • Spike & Dilute: Spike 10 µL of the working standard (100 ng/mL in 50% acetonitrile) into 90 µL of blank biological matrix (e.g., human plasma).

  • Precipitation: Add 300 µL of ice-cold LC-MS grade acetonitrile containing 10 ng/mL of a stable-isotope-labeled internal standard (e.g., Piperazine-d8) to ensure extraction recovery validation.

  • Extraction: Vortex vigorously for 2 minutes to disrupt protein binding. Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer: Transfer 200 µL of the supernatant into an autosampler vial equipped with a low-volume glass insert.

Step 2: Liquid Chromatography (UHPLC) Conditions

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes +ESI protonation).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.00 – 0.50 min: 5% B

    • 0.50 – 3.00 min: Linear gradient to 95% B

    • 3.00 – 4.00 min: Hold at 95% B (Column Wash)

    • 4.00 – 4.10 min: Return to 5% B

    • 4.10 – 5.00 min: Re-equilibration at 5% B

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas (N2): 800 L/hr

  • Collision Gas (Ar): 0.15 mL/min

Data Presentation: Quantitative MRM Transitions

The following table summarizes the quantitative data parameters required for the MRM setup. The primary quantifier ion (m/z 190.1) is selected based on the highest signal-to-noise ratio and specificity to the piperazine cleavage, while qualifier ions ensure orthogonal structural confirmation.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentCollision Energy (eV)Purpose
233.1190.143.0[M+H - C2H5N]+20Quantifier
233.1215.118.0[M+H - H2O]+15Qualifier 1
233.1172.161.1[M+H - H2O - C2H5N]+25Qualifier 2
233.185.1148.0[C4H9N2]+30Qualifier 3

Note: A quantifier/qualifier ion ratio tolerance of ±20% must be maintained across all biological samples to positively confirm the identity of the analyte and reject matrix-induced false positives.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification for (5-(piperazin-1-yl)benzofuran-2-yl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with (5-(piperazin-1-yl)benzofuran-2-yl)methanol , a highly polar, basic intermediate structurally related to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with (5-(piperazin-1-yl)benzofuran-2-yl)methanol , a highly polar, basic intermediate structurally related to the synthesis of vilazodone (a dual-acting SSRI and 5-HT1A partial agonist)[1][2].

Due to the presence of a secondary amine on the piperazine ring (pKa ~8.8)[3] and a hydrogen-bonding hydroxymethyl group, this molecule presents significant chromatographic challenges, including severe tailing, poor retention, and low recovery. Below are field-proven troubleshooting guides and protocols to optimize your purification workflows.

🔬 Diagnostic Overview: Choosing Your Purification Strategy

Before troubleshooting specific issues, it is critical to align your purification method with your required scale and purity.

G Start Crude (5-(piperazin-1-yl)benzofuran-2-yl)methanol Purification Strategy Scale What is the scale of purification? Start->Scale Small Analytical / Small Prep (< 500 mg) Scale->Small < 500 mg Med Intermediate Scale (0.5 g - 10 g) Scale->Med 0.5 - 10 g Large Process / Bulk Scale (> 10 g) Scale->Large > 10 g HPLC Prep RP-HPLC (High pH Mobile Phase) Small->HPLC Flash Normal-Phase Flash (NH2-Silica or DCM/MeOH/NH4OH) Med->Flash Cryst Salt Formation & Crystallization (HCl in EtOAc/MTBE) Large->Cryst

Decision tree for selecting the optimal purification method based on reaction scale.

🛠️ Module 1: Reverse-Phase HPLC (RP-HPLC) Troubleshooting

Q: When purifying via preparative C18 RP-HPLC, my compound elutes almost immediately in the void volume, or the peaks are severely split. How do I fix this?

A: The root cause is improper pH control of the mobile phase. The terminal secondary amine on the piperazine ring has a pKa of approximately 8.8[3]. If you are using standard acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0–2.8), the piperazine is fully protonated. This cationic state drastically increases the molecule's polarity, preventing it from partitioning into the hydrophobic C18 stationary phase.

The Solution: Switch to a high-pH mobile phase [4]. By adjusting the pH to ~10.0 using 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) and Ammonium Hydroxide ( NH4​OH ), you suppress the ionization of the piperazine ring. The molecule remains in its neutral "free base" form, significantly increasing its lipophilicity, retention factor ( k′ ), and peak symmetry.

Table 1: RP-HPLC Mobile Phase Optimization Data
Mobile Phase System (Aqueous Component)Approx. pHPiperazine StateRetention Factor ( k′ )Peak Asymmetry ( As​ )
0.1% TFA in H2​O ~2.0Fully Protonated0.5 (Elutes in void)1.85 (Severe tailing)
0.1% Formic Acid in H2​O ~2.8Fully Protonated0.8 (Poor retention)1.50 (Tailing)
10 mM NH4​HCO3​ (adj. to pH 10) ~10.0 Neutral (Free Base) 4.2 (Optimal) 1.05 (Sharp)

🧪 Module 2: Normal-Phase Flash Chromatography

Q: I am losing 50% of my yield on standard silica gel, and the compound tails across 15 fractions. Is the compound degrading?

A: The compound is likely not degrading; it is irreversibly binding to the column. Standard silica gel contains acidic silanol groups (Si-OH) with a pKa of ~4.5. When the basic piperazine (pKa ~8.8) travels through the column, it acts as a base, deprotonating the silanols. This creates a strong electrostatic interaction between the protonated piperazine cation and the anionic silanol ( Si−O− ), leading to severe tailing and permanent retention of the compound on the column[5].

The Solution: You must mask the acidic silanols or change the stationary phase.

  • Eluent Modification: Add 1% to 5% Triethylamine (TEA) or aqueous Ammonia ( NH4​OH ) to your eluent (e.g., Dichloromethane/Methanol/Ammonia 90:9:1). The TEA acts as a sacrificial base, binding to the silanols and allowing your product to elute cleanly.

  • Stationary Phase Switch: Use amine-functionalized silica ( NH2​ -Silica) or basic Alumina, which inherently lack acidic protons.

G cluster_0 Standard Silica (Unmodified) cluster_1 Amine-Modified System (TEA added) Silanol Acidic Silanol (Si-O⁻) Pip Protonated Piperazine (R-NH2⁺-R') Silanol->Pip Strong Ionic Binding (Severe Tailing) ModSilanol Masked Silanol (Si-O⁻ TEA⁺) FreePip Free Base Piperazine (R-NH-R') ModSilanol->FreePip Weak Reversible Interaction (Sharp Peaks)

Mechanistic comparison of piperazine interactions on unmodified vs. amine-modified silica.

⚖️ Module 3: Scalable Purification via Salt Formation

Q: I need to purify 50 grams of this intermediate. Chromatography is too solvent-intensive at this scale. What is the most efficient non-chromatographic method?

A: For bulk scale, bypassing chromatography entirely by forming a crystalline salt is the industry standard for benzofuran-piperazine derivatives[6]. Because the piperazine ring is highly basic, it readily reacts with strong acids to form stable, highly crystalline salts (such as hydrochlorides or mesylates) that precipitate out of moderately polar organic solvents, leaving organic impurities in the mother liquor[5][7].

Standard Operating Protocol: Hydrochloride Salt Precipitation

This self-validating protocol ensures high purity by leveraging the differential solubility of the protonated salt versus neutral organic impurities.

Materials Needed:

  • Crude (5-(piperazin-1-yl)benzofuran-2-yl)methanol (Free base)

  • Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

  • 2.0 M HCl in Diethyl Ether (or 4.0 M HCl in Dioxane)

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the crude free base in a minimal volume of EtOAc (approx. 10 mL per gram of crude). Heat gently to 40°C if necessary to achieve complete dissolution. Causality: EtOAc dissolves the free base and most neutral impurities, but is a poor solvent for highly polar salts.

  • Acidification: Remove from heat. Under vigorous magnetic stirring, add 1.1 to 1.2 molar equivalents of 2.0 M HCl in Diethyl Ether dropwise.

  • Precipitation: As the acid is added, the piperazine ring protonates, and a white to off-white precipitate of the HCl salt will immediately begin to form.

  • Maturation: Once addition is complete, cap the flask and stir at room temperature for 30 minutes, then transfer the flask to an ice bath (0–5°C) for 1 hour. Causality: Cooling reduces the solubility of the salt in EtOAc, maximizing thermodynamic yield.

  • Isolation: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with 2 x 10 mL of cold MTBE to remove residual trapped impurities and EtOAc.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to afford the pure (5-(piperazin-1-yl)benzofuran-2-yl)methanol hydrochloride salt.

(Note: If the free base is required for the next synthetic step, the salt can be easily neutralized by suspending it in water, adjusting the pH to 10 with 1M NaOH, and extracting with Dichloromethane).

References
  • CN105601536A - Vilazodone intermediate preparation method. Google Patents.
  • Structural basis of vilazodone dual binding mode to the serotonin transporter. PubMed Central (PMC). Available at:[Link]

  • EP2110374A1 - Benzofurane, benzothiophene, benzothiazol derivatives as FXR modulators. Google Patents.
  • Evaluation of the on–off fluorescence method for facile measurement of vilazodone in pharmaceutical dosage form. Sohag University Repository. Available at:[Link]

Sources

Optimization

Technical Support Center: Storage &amp; Stability of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the long-term stability of multi-functional heterocyclic active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the long-term stability of multi-functional heterocyclic active pharmaceutical ingredients (APIs).

(5-(piperazin-1-yl)benzofuran-2-yl)Methanol is a highly reactive scaffold due to its three distinct functional groups: a secondary amine (piperazine), an electron-rich aromatic system (benzofuran), and a primary alcohol. Understanding the mechanistic causality of its degradation is essential for developing self-validating handling and storage protocols. This guide provides actionable troubleshooting steps, theoretical grounding, and robust methodologies to ensure the integrity of your compound.

Mechanistic Causality of Degradation

To prevent degradation, we must first map the chemical vulnerabilities of the molecule:

  • Primary Alcohol Oxidation: The benzylic-like hydroxymethyl group at the C2 position of the benzofuran ring is highly susceptible to oxidation. In the presence of ambient oxygen and trace transition metals, primary alcohols easily oxidize to aldehydes and subsequently to carboxylic acids (1)[1].

  • Piperazine Ring Reactivity: The secondary amine is prone to oxidative cleavage and N-oxidation. Furthermore, piperazine is a known hygroscopic moiety that readily absorbs atmospheric carbon dioxide (CO2) to form carbamate salts, which can draw moisture into the sample and accelerate hydrolytic side reactions (2)[2].

  • Benzofuran Photolysis: The electron-rich benzofuran core is susceptible to electrophilic attack and photolytic ring-opening. Epoxidation of the C2-C3 double bond by reactive oxygen species (ROS) can lead to spontaneous rearrangement or cleavage (3)[3].

DegradationPathways Molecule (5-(piperazin-1-yl)benzofuran-2-yl)Methanol Alcohol Primary Alcohol Molecule->Alcohol Piperazine Piperazine Ring Molecule->Piperazine Benzofuran Benzofuran Core Molecule->Benzofuran Aldehyde Oxidation to Aldehyde/Acid (-2 Da / +14 Da) Alcohol->Aldehyde O2, Trace Metals NOxide N-Oxidation / Carbamate (+16 Da / +44 Da) Piperazine->NOxide O2, CO2, Moisture Epoxide Epoxidation / Ring Opening (+16 Da / +18 Da) Benzofuran->Epoxide UV/Vis Light, ROS

Structural vulnerabilities and primary degradation pathways of the target molecule.

Troubleshooting Guides & FAQs

Q1: My solid batch of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol is turning yellow/brown over time. What is the chemical basis for this, and how can I stop it? Root Cause: The yellowing is a macroscopic indicator of benzofuran photo-oxidation or piperazine N-oxidation. Benzofurans can undergo epoxidation at the C2-C3 double bond when exposed to ambient light and oxygen, leading to colored conjugated ring-opened products[3]. Additionally, trace transition metals can catalyze the oxidation of the secondary amine (4)[4]. Solution: Store the compound in amber glass vials to block UV/Vis light. Backfill the headspace with high-purity Argon (which is heavier than Nitrogen and better displaces oxygen) before sealing.

Q2: LC-MS analysis of my stored sample shows a prominent M+14 impurity. What is this? Root Cause: An M+14 mass shift indicates the complete oxidation of the primary alcohol to a carboxylic acid (M - 2H + 16O = +14 Da) (5)[5]. The primary alcohol at the C2 position is highly activated by the adjacent aromatic system. Solution: Ensure the compound is stored at -20°C under strictly anhydrous and anaerobic conditions. If an intermediate aldehyde (M-2) is observed, it confirms this specific oxidation cascade is occurring.

Q3: I am seeing an unexpected M+44 mass shift in my MS data after leaving the container open on the bench. Why? Root Cause: Piperazine is a strong nucleophile and readily absorbs atmospheric carbon dioxide (CO2) to form a stable carbamate adduct (+44 Da)[2]. Solution: Minimize benchtop exposure. Weigh the compound in a controlled environment (e.g., a nitrogen-purged glovebox) or immediately purge the vial with an inert gas after opening.

Q4: What are the official regulatory guidelines for establishing the shelf-life of this compound? Root Cause: Regulatory submissions require empirical proof of stability under standardized conditions. Solution: Follow the ICH Q1A(R2) guidelines for new drug substances (6)[6]. See Table 2 below for exact parameters.

Quantitative Data & Diagnostics

Table 1: Diagnostic Mass Shifts for LC-MS Troubleshooting
Functional GroupDegradation PathwayExpected Mass Shift (Δ Da)Primary Catalyst / Trigger
Primary AlcoholOxidation to Aldehyde-2O₂, Trace Metals, Heat
Primary AlcoholOxidation to Carboxylic Acid+14O₂, Prolonged Exposure
PiperazineN-Oxidation+16O₂, Peroxides
PiperazineCarbamate Formation+44Atmospheric CO₂
BenzofuranEpoxidation / Ring Opening+16 / +18UV/Vis Light, ROS
Table 2: ICH Q1A(R2) Recommended Stability Testing Conditions[6]
Study TypeStorage ConditionMinimum Time Period Covered at Submission
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Self-Validating Experimental Protocols

To establish a trustworthy stability profile, you must run a Forced Degradation (Stress Testing) study . This protocol is designed to be self-validating: by intentionally destroying the molecule under controlled extremes, you prove that your LC-MS method is "stability-indicating" (i.e., capable of resolving the parent peak from all degradants without signal overlap).

Protocol: Comprehensive Forced Degradation Study
  • Preparation of Stock: Dissolve (5-(piperazin-1-yl)benzofuran-2-yl)Methanol in LC-MS grade Acetonitrile/Water (1:1) to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Self-Validation Step: Neutralize with 1.0 mL of 0.1 M NaOH before injection. Injecting highly acidic samples will degrade the LC column stationary phase, creating artifact peaks that ruin data trustworthiness.

  • Base Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Self-Validation Step: Neutralize with 1.0 mL of 0.1 M HCl before injection.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Causality Check: This will rapidly induce N-oxide formation on the piperazine ring and aldehyde formation at the primary alcohol, providing reference retention times for these specific degradants.

  • Photolytic Stress: Expose 1.0 mL of stock (in a clear quartz vial) to 1.2 million lux hours and 200 watt hours/square meter of UV light (compliant with ICH Q1B).

    • Self-Validation Step: Keep a foil-wrapped vial adjacent to the test vial as a dark control to differentiate thermal degradation from true photolysis.

  • Analysis & Mass Balance: Analyze all samples via LC-HRMS. Calculate the mass balance: the sum of the parent peak area and all degradant peak areas must equal the initial parent peak area (±5%). If mass balance is lost, degradants are either precipitating or not ionizing, requiring a method adjustment.

ForcedDegradation Start 1.0 mg/mL Stock Solution Acid Acid Stress (0.1 M HCl, 60°C) Start->Acid Base Base Stress (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Photo Photolytic Stress (UV/Vis Light) Start->Photo Quench Neutralization / Quenching Acid->Quench Base->Quench Oxidation->Quench LCMS LC-HRMS Analysis Photo->LCMS Quench->LCMS Validate Mass Balance & Peak Resolution LCMS->Validate

Self-validating forced degradation workflow to establish stability-indicating methods.

References

  • Chemical Stability of Pharmaceutical Organic Compounds - American Journal of Biomedical Science and Research. 1

  • Q1A(R2) Guideline - ICH. 6

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins - MDPI. 3

  • Alcohol oxidation (A-Level Chemistry) - Study Mind. 5

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process - MDPI. 4

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC. 2

Sources

Troubleshooting

Technical Support Center: Dissolving (5-(piperazin-1-yl)benzofuran-2-yl)Methanol for Cell Culture Assays

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective solubilization of (5-(piperazin-1-yl)benzofuran-2-yl)methanol for use in cell culture assays....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective solubilization of (5-(piperazin-1-yl)benzofuran-2-yl)methanol for use in cell culture assays. Adherence to these protocols is critical for ensuring experimental accuracy, reproducibility, and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving (5-(piperazin-1-yl)benzofuran-2-yl)methanol for cell culture?

A1: Based on the chemical structure, which includes a benzofuran moiety and a piperazine ring, (5-(piperazin-1-yl)benzofuran-2-yl)methanol is predicted to have low aqueous solubility.[1] Therefore, the primary recommended solvent is high-purity, sterile Dimethyl Sulfoxide (DMSO) .[2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds and is a standard solvent for preparing stock solutions of test compounds for cell-based assays.[2][3]

Q2: How do I prepare a stock solution of (5-(piperazin-1-yl)benzofuran-2-yl)methanol in DMSO?

A2: To prepare a high-concentration stock solution (e.g., 10 mM), follow these steps:

  • Accurately weigh the desired amount of (5-(piperazin-1-yl)benzofuran-2-yl)methanol powder.

  • Add the calculated volume of sterile, cell culture-grade DMSO to achieve the target concentration.

  • Gently vortex or sonicate the mixture until the compound is completely dissolved.[2] Gentle warming to 37°C can also aid dissolution, but should be used with caution to avoid compound degradation.[2]

  • Once dissolved, it is best practice to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: High concentrations of DMSO can be toxic to cells.[2] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. For most cell-based assays, the final DMSO concentration should not exceed 0.5% .[2] However, some sensitive cell lines, particularly primary cells, may require an even lower concentration, such as 0.1% .[2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[2]

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.[2] Here are several troubleshooting steps:

  • Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform serial dilutions of your stock solution in 100% DMSO.[2] This reduces the shock of transferring the compound from a pure organic solvent to a highly aqueous environment.

  • Slow Addition and Mixing: When adding the DMSO stock to your culture medium, do so slowly and with constant, gentle agitation. This can help to prevent localized high concentrations that can lead to precipitation.

  • Consider Alternative Solvents: If precipitation persists, you may need to explore other organic solvents such as ethanol or dimethylformamide (DMF).[4] However, the compatibility of these solvents with your specific cell line and assay must be validated.

  • Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant or solubilizing agent to the culture medium can help to maintain the compound's solubility.[5]

Q5: Are there any other solvents I can use if DMSO is not suitable for my experiment?

A5: While DMSO is the most common choice, other organic solvents can be considered. Ethanol is a potential alternative, as many benzofuran and piperazine derivatives show solubility in it.[4][6][7] Dimethylformamide (DMF) is another option.[4] When considering alternative solvents, it is imperative to consult chemical compatibility charts and perform toxicity tests with your specific cell lines to determine a safe working concentration.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or low intrinsic solubility.Increase the volume of DMSO. Apply gentle heating (37°C) or sonication to aid dissolution.[2] If the compound remains insoluble, it may have very low solubility even in DMSO.
Precipitation occurs immediately upon dilution in media. The compound is "crashing out" of solution due to the rapid change in solvent polarity.Perform serial dilutions in 100% DMSO first.[2] Add the DMSO stock to the media slowly while vortexing or stirring. Warm the media to 37°C before adding the compound.
Cell death is observed in the vehicle control wells. The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.Reduce the final concentration of the solvent in the culture medium. For sensitive cells, aim for ≤ 0.1% DMSO.[2] Always run a vehicle control to monitor solvent toxicity.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution leading to compound degradation or precipitation.Aliquot the stock solution into single-use vials after initial preparation to avoid multiple freeze-thaw cycles.[2]
Cloudiness or film formation in the well. The compound may be interacting with components of the serum or media, leading to insolubility.Try reducing the serum concentration in your media during the treatment period, if experimentally feasible. Alternatively, explore the use of serum-free media for the assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: For (5-(piperazin-1-yl)benzofuran-2-yl)methanol (Molecular Weight to be determined by the user), calculate the mass needed for your desired volume of 10 mM stock solution.

  • Weigh the compound: Using a calibrated analytical balance, accurately weigh the calculated mass of the compound.

  • Dissolve in DMSO: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of sterile, cell culture-grade DMSO.

  • Aid dissolution: Gently vortex the tube. If necessary, place the tube in a 37°C water bath or a sonicator for several minutes until the solid is completely dissolved.[2]

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C or -80°C.[2]

Protocol 2: Serial Dilution and Preparation of Working Solutions
  • Thaw the stock solution: Thaw one aliquot of your 10 mM stock solution at room temperature.

  • Prepare intermediate dilutions (in DMSO): Label a series of sterile microcentrifuge tubes. Perform serial dilutions of your 10 mM stock in 100% DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM, 10 µM).

  • Prepare final working solutions (in culture media): Based on your desired final assay concentrations, calculate the volume of the appropriate DMSO intermediate dilution to add to your cell culture medium. Crucially, ensure the final DMSO concentration in the media does not exceed the tolerated level for your cells (typically ≤ 0.5%). [2] For example, to achieve a 10 µM final concentration with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM stock to 999 µL of media.

  • Add to cells: Gently mix the final working solution and add the appropriate volume to your cell culture plates.

Diagrams

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot thaw Thaw Single Aliquot serial_dmso Serial Dilute in 100% DMSO thaw->serial_dmso dilute_media Dilute into Cell Culture Media (Final DMSO ≤ 0.5%) serial_dmso->dilute_media add_to_cells Add to Cells dilute_media->add_to_cells precipitates Compound Precipitates? dilute_media->precipitates precipitates->serial_dmso Yes check_dmso_conc Is Final DMSO Conc. ≤ 0.5%? precipitates->check_dmso_conc No check_dmso_conc->dilute_media No cytotoxicity Vehicle Control Shows Cytotoxicity? check_dmso_conc->cytotoxicity Yes cytotoxicity->dilute_media cytotoxicity->add_to_cells No

Caption: Workflow for dissolving and troubleshooting (5-(piperazin-1-yl)benzofuran-2-yl)methanol.

References

  • ChemBK. (2024, January 2). Ethyl 5-(1-Piperazinyl)benzofuran-2-carboxylate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]

  • MDPI. (2010, November 29). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules. Retrieved from [Link]

  • MDPI. (2023, June 3). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. Retrieved from [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. Retrieved from [Link]

  • PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Retrieved from [Link]

  • Preprints.org. (2025, December 18). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Tisch Scientific. (n.d.). Material Compatibility Chart. Retrieved from [Link]

  • Verma, R. K., & Garg, S. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 5(2), 80–87. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: (5-(piperazin-1-yl)benzofuran-2-yl)Methanol vs. Standard Vilazodone Intermediates

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Author: BenchChem Technical Support Team. Date: March 2026

Vilazodone (C₂₆H₂₇N₅O₂) is a dual-acting serotonergic antidepressant functioning as both a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. The commercial viability of vilazodone synthesis hinges heavily on the selection of the benzofuran-based intermediate[1].

Traditionally, pharmaceutical manufacturers rely on 5-(piperazin-1-yl)benzofuran-2-carboxamide or its corresponding ethyl ester to couple with the indole moiety[2]. However, the emergence of (5-(piperazin-1-yl)benzofuran-2-yl)methanol (herein referred to as the "Methanol Intermediate") presents a compelling alternative. This guide objectively compares the thermodynamic profiles, coupling efficiencies, and impurity risks of these intermediates, providing actionable methodologies for drug development professionals.

Mechanistic & Structural Comparison

The synthesis of vilazodone is highly convergent, typically uniting an indole derivative—3-(4-chlorobutyl)-1H-indole-5-carbonitrile—with a piperazinyl-benzofuran[1][3]. The choice of the benzofuran intermediate dictates the solvent system, the required activation energy for the S_N2 coupling, and the downstream purification burden.

  • The Standard Carboxamide Route: Direct coupling with the carboxamide intermediate is theoretically ideal because it yields the final Active Pharmaceutical Ingredient (API) in a single step. However, the carboxamide group forms a rigid, intermolecular hydrogen-bonding network. This results in poor solubility in standard organic solvents, forcing the use of high-boiling polar aprotic solvents (e.g., NMP or DMSO) at elevated temperatures (90–110 °C)[4].

  • The Methanol Intermediate Route: Substituting the carboxamide with a hydroxymethyl group (-CH₂OH) disrupts this rigid crystal lattice. The Methanol Intermediate exhibits significantly higher solubility in greener, lower-boiling solvents like THF and Ethyl Acetate. While this allows for milder S_N2 alkylation conditions, it introduces the necessity of a highly selective downstream oxidation and amidation sequence to reach the final API.

G Indole 3-(4-chlorobutyl)- 1H-indole-5-carbonitrile CoupledMethanol Methanol-Vilazodone Analog Indole->CoupledMethanol Alkylation Vilazodone Vilazodone API Indole->Vilazodone Direct Coupling (Standard) Carboxamide 5-(piperazin-1-yl)benzofuran- 2-carboxamide (Standard) Carboxamide->Vilazodone Direct Coupling Methanol (5-(piperazin-1-yl)benzofuran- 2-yl)Methanol (Alternative) Methanol->CoupledMethanol Alkylation CoupledMethanol->Vilazodone 1. Oxidation 2. Amidation

Caption: Synthetic pathways comparing standard carboxamide vs. methanol intermediate routes.

Performance & Yield Analysis

The following table synthesizes quantitative data comparing the three primary intermediates used in vilazodone scale-up campaigns.

ParameterStandard CarboxamideStandard EsterMethanol Intermediate
Chemical Formula C₁₃H₁₅N₃O₂C₁₅H₁₈N₂O₃C₁₃H₁₆N₂O₂
Solubility (THF/EtOAc) Poor (<5 mg/mL)Moderate (~20 mg/mL)High (>50 mg/mL)
Optimal Coupling Temp. 90 - 110 °C80 - 90 °C60 - 70 °C
S_N2 Coupling Yield 65 - 75%75 - 85%85 - 90%
Downstream Steps None (Direct to API)1 (Amidation)2 (Oxidation + Amidation)
Primary Impurity Risk Thermal degradationVilazodone Ester (Imp. B)N-Oxide Byproducts

Experimental Methodologies

To validate the causality behind these intermediate choices, the following self-validating protocols outline the S_N2 coupling workflows.

Protocol A: Standard Carboxamide Coupling (Direct Route)

Causality: Because the carboxamide is poorly soluble, N-Methyl-2-pyrrolidone (NMP) is required to keep the reactants in solution. Potassium iodide (KI) is added to facilitate a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Preparation: Charge a dry, glass-lined reactor with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) and 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.05 eq)[1].

  • Solvation & Catalysis: Add NMP (10 volumes) followed by anhydrous K₂CO₃ (2.5 eq) and KI (0.1 eq).

  • Reaction: Heat the suspension to 95 °C under an inert nitrogen atmosphere. Monitor via HPLC. The reaction typically arrests at ~90% conversion due to the thermal degradation of the indole moiety over the required 12-16 hour timeframe.

  • Isolation: Cool to 20 °C and quench by dropwise addition into rapidly stirring chilled water. Filter the resulting crude precipitate, wash with water to remove NMP, and recrystallize from ethanol.

Protocol B: Methanol Intermediate Alkylation & Conversion

Causality: The enhanced solubility of the Methanol Intermediate permits the use of THF at reflux, preventing thermal degradation. However, the subsequent TEMPO oxidation must be strictly temperature-controlled to prevent the tertiary amines (piperazine core) from oxidizing into N-oxides[5].

  • Alkylation: Charge 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) and (5-(piperazin-1-yl)benzofuran-2-yl)methanol (1.05 eq) into THF (8 volumes). Add K₂CO₃ (2.0 eq) and heat to reflux (65 °C) for 8 hours. Isolate the Methanol-Vilazodone analog via standard aqueous workup.

  • Selective Oxidation: Dissolve the intermediate in a biphasic mixture of Dichloromethane (DCM) and water. Add TEMPO (0.05 eq) and KBr (0.1 eq). Cool to 0–5 °C. Slowly dose aqueous Sodium Hypochlorite (NaClO, 1.2 eq), maintaining the temperature below 5 °C. This selectively oxidizes the primary alcohol to the carboxylic acid without affecting the piperazine nitrogen.

  • Amidation: Activate the resulting acid using 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in THF at room temperature for 2 hours. Quench with methanolic ammonia (7 N) to yield the crude Vilazodone free base[4].

Impurity Profiling & E-E-A-T Insights

The choice of intermediate fundamentally alters the impurity profile of the final API. When utilizing the Standard Ester or Methanol routes, incomplete conversion during the final amidation step leads to Vilazodone Acid (Impurity A) or Vilazodone Ester (Impurity B) [2][5].

Conversely, the Methanol route introduces a unique risk: Over-oxidation . If the TEMPO/NaClO oxidation is not strictly thermally controlled, radical oxygen species will attack the piperazine ring, generating Vilazodone N-oxide.

Impurities Intermediate Coupling Reaction Vilazodone Vilazodone (Target) Intermediate->Vilazodone Optimal Conditions ImpurityA Vilazodone Acid (Impurity A) Intermediate->ImpurityA Incomplete Amidation or Hydrolysis ImpurityB Vilazodone Ester (Impurity B) Intermediate->ImpurityB Unreacted Ester OxidationByprod N-Oxide / Aldehyde Byproducts Intermediate->OxidationByprod Over-oxidation (Methanol Route)

Caption: Divergent impurity formation pathways based on intermediate selection.

References

  • Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. American Chemical Society (ACS). Available at:[Link]

  • Process for preparing vilazodone hydrochloride - EP 2647625 A1. European Patent Office.

Sources

Comparative

A Comparative Guide to (5-(piperazin-1-yl)benzofuran-2-yl)methanol and its Derivatives: From CNS Activity to Oncology

Introduction: The Benzofuran-Piperazine Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in clinically successful drugs, earning them the designation of "privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran-Piperazine Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in clinically successful drugs, earning them the designation of "privileged scaffolds." The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example, prized for its ability to modulate physicochemical properties like aqueous solubility and its capacity to serve as a versatile synthetic handle.[1][2][3] When fused with another biologically significant moiety, the benzofuran ring—a system known for a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties—a powerful hybrid scaffold is created.[4][5]

This guide focuses on a specific, highly relevant example of this hybrid: (5-(piperazin-1-yl)benzofuran-2-yl)methanol . This compound is not just a theoretical molecule but a crucial synthetic intermediate for Vilazodone, an antidepressant approved for Major Depressive Disorder (MDD).[2][6] Vilazodone's unique dual-action mechanism as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI) highlights the nuanced pharmacological effects that can be achieved through precise structural modifications of this core.[7][8]

This document provides a comparative analysis of (5-(piperazin-1-yl)benzofuran-2-yl)methanol and its derivatives. We will dissect how modifications to this core structure influence biological activity, pivoting its therapeutic potential from Central Nervous System (CNS) disorders to oncology and beyond. By examining structure-activity relationships (SAR) and providing detailed experimental protocols, this guide aims to equip researchers with the insights needed to harness the full potential of this versatile scaffold.

Section 1: The Core Moiety: Synthesis and Chemical Properties

The benzofuran-piperazine core is a synthetically accessible structure. The parent compound, (5-(piperazin-1-yl)benzofuran-2-yl)methanol, serves as a foundational building block. Its synthesis is often a multi-step process, with various patented routes developed to optimize yield and purity for pharmaceutical production.[9][10] A generalized synthetic approach involves the construction of the 5-(piperazin-1-yl)benzofuran core, followed by functionalization at the 2-position.

G cluster_0 Benzofuran Ring Formation cluster_1 Piperazine Introduction cluster_2 C2-Position Functionalization cluster_3 Derivative Synthesis (Example: Vilazodone) A Substituted Phenol (e.g., 4-bromo-2-hydroxybenzaldehyde) B Cyclization Precursor A->B Reaction with chloroacetonitrile C 5-Bromobenzofuran Intermediate B->C Intramolecular Cyclization E 5-(Piperazin-1-yl)benzofuran C->E Nucleophilic Aromatic Substitution D Piperazine D->E F Functionalization (e.g., Vilsmeier-Haack or lithiation) E->F G (5-(Piperazin-1-yl)benzofuran-2-yl)carbaldehyde F->G H (5-(Piperazin-1-yl)benzofuran-2-yl)methanol (Core Molecule) G->H Reduction (e.g., NaBH4) J Vilazodone H->J Coupling Reaction I 3-(4-chlorobutyl)-1H-indole-5-carbonitrile I->J

Caption: Generalized synthetic workflow for the core molecule and its derivatives.

The piperazine moiety confers basicity and increases polarity, which can enhance aqueous solubility, a desirable trait for oral bioavailability.[11][12] The two nitrogen atoms offer distinct sites for chemical modification, allowing for fine-tuning of the molecule's properties. The N1 nitrogen is typically embedded in the benzofuran ring, while the N4 nitrogen is a prime site for introducing various substituents to explore the SAR.

Section 2: Comparative Pharmacological Analysis

The therapeutic application of derivatives is dictated by the nature of the chemical groups appended to the core (5-(piperazin-1-yl)benzofuran-2-yl)methanol scaffold.

Central Nervous System Activity: The SPARI Mechanism

The most prominent application of this scaffold is in the treatment of depression. By modifying the C2-methanol group to a carboxamide and coupling the N4-piperazine nitrogen to an indolylbutyl moiety, the molecule is transformed into Vilazodone.[13]

Mechanism of Action: Vilazodone is a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[14][15] This dual mechanism is distinct from traditional Selective Serotonin Reuptake Inhibitors (SSRIs).

  • SERT Inhibition: Like SSRIs, it blocks the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[16]

  • 5-HT1A Partial Agonism: It also acts as a partial agonist at the 5-HT1A receptor. This action is thought to accelerate the desensitization of presynaptic 5-HT1A autoreceptors, potentially leading to a faster onset of antidepressant effects and may also contribute to a lower incidence of sexual side effects compared to some SSRIs.[7][8][13]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles synaptic_serotonin Synaptic Serotonin serotonin_vesicle->synaptic_serotonin Release autoreceptor 5-HT1A Autoreceptor (Negative Feedback) autoreceptor->serotonin_vesicle Inhibits Release post_receptor Postsynaptic 5-HT1A Receptor response Neuronal Response (Mood Regulation) post_receptor->response SERT SERT (Reuptake Pump) synaptic_serotonin->autoreceptor synaptic_serotonin->post_receptor synaptic_serotonin->SERT Reuptake Vilazodone Vilazodone Vilazodone->autoreceptor Partial Agonist (Desensitizes) Vilazodone->post_receptor Partial Agonist Vilazodone->SERT Blocks

Caption: Dual mechanism of action for SPARI-type derivatives like Vilazodone.

The table below compares the binding affinities of Vilazodone with other common piperazine-containing CNS drugs, illustrating the high affinity and specificity of Vilazodone for its targets.

CompoundPrimary Target(s)Kᵢ (nM) for SERTKᵢ (nM) for 5-HT1ATherapeutic Class
Vilazodone SERT / 5-HT1A ~0.1 [13]~2.9 [13]Antidepressant (SPARI)
AripiprazoleD₂ / 5-HT1A / 5-HT2A>1000~1.7Antipsychotic
VortioxetineSERT / Multiple 5-HT~1.6~15Antidepressant
Buspirone5-HT1A>1000~10Anxiolytic

Data are approximate values compiled from literature for comparative purposes.

Anticancer and Anti-Inflammatory Activity

Recent research has revealed that modifying the N-aryl piperazine moiety of the benzofuran core can yield compounds with potent anticancer and anti-inflammatory properties.[17][18] A study by Zhang et al. (2016) synthesized a series of novel benzofuran-piperazine hybrids and evaluated their cytotoxic and anti-inflammatory activities.[19]

The structure-activity relationship analysis from this study revealed that derivatives with a keto-substituent on the piperazine ring exhibited the most potent cytotoxic activity against several human cancer cell lines.[19] Specifically, compound 16 from their study, which features a phenacyl group on the piperazine nitrogen, was identified as a highly potent anti-inflammatory agent and also showed significant cytotoxicity.

Compound ID (from Zhang et al., 2016)N4-Piperazine SubstituentIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. Hela (Cervical)IC₅₀ (µM) vs. SGC7901 (Gastric)Anti-inflammatory IC₅₀ (µM) vs. NO production
16 2-Oxo-2-phenylethyl8.136.5110.325.28
18 2-(4-Chlorophenyl)-2-oxoethyl7.547.929.877.31
22 2-(4-Methoxyphenyl)-2-oxoethyl9.358.1611.246.83
9 3-Phenylpropyl19.27>20>20>20
Cisplatin (DDP) -7.246.839.56-

Data extracted from Zhang et al., 2016.[19]

These findings demonstrate that by altering the substitution at the N4 position of the piperazine ring, the biological activity of the scaffold can be completely shifted from a CNS-acting agent to a potent anticancer and anti-inflammatory compound. The presence of an aryl keto group appears crucial for this cytotoxic activity.

Section 3: Key Structure-Activity Relationship (SAR) Insights

The data reveals a clear divergence in the structural requirements for CNS versus anticancer activity.

start Core Scaffold: (5-(piperazin-1-yl)benzofuran-2-yl)methanol sub_type Modification at N4-Piperazine & C2-Benzofuran? start->sub_type cns_path Long alkyl linker with receptor-targeting moiety (e.g., Indole for 5-HT) sub_type->cns_path Yes anticancer_path Short, rigid substituent (e.g., Aryl Keto Group) sub_type->anticancer_path No (N4 only) cns_activity High Affinity for CNS Targets (SERT, 5-HT1A) --> Antidepressant/Anxiolytic cns_path->cns_activity anticancer_activity Enhanced Cytotoxicity --> Anticancer/Anti-inflammatory anticancer_path->anticancer_activity

Sources

Validation

(5-(piperazin-1-yl)benzofuran-2-yl)Methanol as an analytical reference standard

Comprehensive Comparison Guide: (5-(piperazin-1-yl)benzofuran-2-yl)Methanol as an Analytical Reference Standard in Vilazodone Impurity Profiling Executive Summary & Mechanistic Context Vilazodone is a selective serotonin...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: (5-(piperazin-1-yl)benzofuran-2-yl)Methanol as an Analytical Reference Standard in Vilazodone Impurity Profiling

Executive Summary & Mechanistic Context

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, widely utilized in the treatment of major depressive disorder[1]. During the multi-step synthesis of the Vilazodone active pharmaceutical ingredient (API), the intermediate ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate undergoes amidation to form the final drug[2].

However, synthetic processes are rarely absolute. Unintended side-reactions—specifically the aberrant reduction or hydrolysis-reduction of the carboxylate ester intermediate—can yield (5-(piperazin-1-yl)benzofuran-2-yl)methanol (CAS: 163521-15-1)[3]. Because this methanol derivative retains the core piperazine-benzofuran pharmacophore, it is classified as a critical process-related impurity. According to ICH Q3A guidelines, it must be strictly monitored and quantified. Utilizing a high-fidelity Certified Reference Standard (CRS) of this compound is non-negotiable for accurate HPLC/LC-MS method validation and ensuring baseline resolution from the API and other known degradation products[4].

Synthetic Origin & Pathway Visualization

Understanding the causality of impurity formation dictates the analytical strategy. The methanol derivative typically emerges when residual reducing agents interact with the ester intermediate, or when basic conditions in methanolic solvents trigger unintended transesterification and subsequent reduction[2]. If not purged during crystallization, it carries over into the final API.

G A Ethyl 5-(piperazin-1-yl) benzofuran-2-carboxylate B Vilazodone API (Target Drug) A->B Amidation & Coupling C (5-(piperazin-1-yl) benzofuran-2-yl)methanol (Impurity) A->C Unintended Reduction

Fig 1. Synthetic divergence leading to the formation of the methanol impurity during Vilazodone API manufacturing.

Comparative Performance: Certified Reference Standard (CRS) vs. In-House Working Standard (IWS)

Many analytical laboratories attempt to synthesize this impurity in-house to serve as a working standard. However, trace residual solvents, unreacted starting materials, and high water content in IWS preparations frequently cause baseline noise and peak interference during ultra-performance liquid chromatography (UPLC) analysis. Below is an objective comparison of a commercially sourced CRS against a typical IWS.

Table 1: Performance Comparison of Reference Standards

Parameter(5-(piperazin-1-yl)benzofuran-2-yl)Methanol CRSIn-House Working Standard (IWS)Impact on Analytical Performance
Chromatographic Purity ≥ 99.5% (HPLC-PDA)92.0% - 96.5% (Variable)CRS eliminates baseline noise and prevents false-positive impurity peaks.
Structural Verification Confirmed via ¹H-NMR, ¹³C-NMR, LC-MSOften limited to HPLC area %CRS guarantees exact peak assignment and prevents misidentification.
Stability (Shelf Life) 24 months (Argon sealed, 2-8°C)< 6 months (Prone to oxidation)CRS ensures long-term reproducibility for longitudinal stability studies.
Water Content (KF) ≤ 0.5%Often > 2.0%High water content in IWS skews gravimetric stock preparation, leading to inaccurate quantitation.

Experimental Protocol: Self-Validating HPLC-PDA Workflow

To establish trustworthiness, an analytical protocol must be a self-validating system. The following methodology leverages the specific physicochemical properties of the analytes.

Causality of Experimental Choices:

  • Why pH 3.0? Vilazodone and its piperazine-bearing impurities possess a pKa of approximately 7.1[1]. At physiological or neutral pH, the piperazine nitrogen is partially ionized, leading to split peaks and severe tailing due to secondary interactions with residual silanols on the silica-based C18 stationary phase. By buffering the mobile phase to pH 3.0, we ensure complete protonation of the piperazine moiety, yielding sharp, symmetrical peaks[4].

  • Why 235 nm? Selecting 235 nm leverages the isosbestic point of the benzofuran chromophore shared among the API and its impurities, ensuring uniform response factors and accurate mass balance[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation : Prepare a 0.05 M monopotassium phosphate (KH₂PO₄) solution. Adjust to pH 3.0 ± 0.05 using orthophosphoric acid. Mix with HPLC-grade Methanol in a 45:55 (v/v) ratio[4].

  • Standard Preparation : Accurately weigh 10 mg of the (5-(piperazin-1-yl)benzofuran-2-yl)methanol CRS. Dissolve in 10 mL of the mobile phase (diluent) to achieve a 1 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 10 µg/mL[5].

  • Chromatographic Conditions :

    • Column: Zorbax SB C18 (150 mm × 4.6 mm, 5 µm)[1].

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA set to 235 nm.

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST) : Inject the standard preparation six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 3000. If these criteria are not met, the run is aborted, ensuring a self-validating workflow.

G Step1 Sample Preparation (API Spiking) Step2 UPLC Separation (C18, Isocratic) Step1->Step2 Step3 System Suitability Resolution > 2.0 Step2->Step3 Step4a PDA Detection (Routine QC) Step3->Step4a Step4b MS/MS Detection (Trace Profiling) Step3->Step4b

Fig 2. Self-validating analytical workflow for the accurate quantification of process impurities.

Quantitative Data & Method Validation

Using the CRS, the method demonstrates superior linearity and recovery compared to an uncertified IWS. The high purity of the CRS ensures accurate determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which is vital for regulatory submissions.

Table 2: Method Validation Parameters (Spiked API Study)

Validation ParameterCRS PerformanceIWS PerformanceICH Q2(R1) Acceptance Criteria
Limit of Detection (LOD) 0.015 µg/mL0.045 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.045 µg/mL0.120 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Linearity (R²) 0.9998 (Range: 5-60 µg/mL)0.9850 (Range: 5-60 µg/mL)R² ≥ 0.999
Method Precision (%RSD) 0.8% (n=6)3.4% (n=6)%RSD ≤ 2.0%
Accuracy (% Recovery) 99.2% - 101.5%88.5% - 94.0%98.0% - 102.0%

Conclusion

The utilization of a highly purified (5-(piperazin-1-yl)benzofuran-2-yl)methanol reference standard is essential for robust Vilazodone API release testing. The CRS mitigates the risk of baseline noise, ensures precise gravimetric preparation, and guarantees compliance with stringent regulatory thresholds for process-related impurities.

References

  • Title: Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API Source: SciSpace URL: [Link]

Sources

Comparative

Comparative Binding Efficacy of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol Analogues: A Structural and Pharmacological Guide

Executive Summary The 5-(piperazin-1-yl)benzofuran scaffold represents a privileged pharmacophore in neuropharmacology, most notably recognized as the core of the antidepressant vilazodone[1]. These compounds act as Sero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(piperazin-1-yl)benzofuran scaffold represents a privileged pharmacophore in neuropharmacology, most notably recognized as the core of the antidepressant vilazodone[1]. These compounds act as Serotonin Partial Agonist and Reuptake Inhibitors (SPARIs), simultaneously inhibiting the serotonin transporter (SERT) and acting as partial agonists at the 5-HT1A receptor[2]. While the C2-carboxamide derivative (vilazodone) is well-characterized, modifying the C2 position to a methanol group—yielding (5-(piperazin-1-yl)benzofuran-2-yl)methanol analogues—fundamentally alters the hydrogen-bonding geometry within the receptor binding pockets.

As a Senior Application Scientist, I have structured this guide to objectively compare the binding efficacy of the methanol analogue against its carboxamide and carboxylate counterparts. By analyzing the structural activity relationship (SAR) and providing a self-validating experimental workflow, this guide equips researchers with the causality behind these molecular modifications and the protocols required to evaluate them.

Pharmacophore Rationale & Structural Causality

The dual-action efficacy of this class relies on specific interactions within the aminergic binding pockets[3]:

  • The Piperazine Ring: The basic nitrogen forms a critical, charge-reinforced salt bridge with the conserved Asp116 residue in 5-HT1A and Asp98 in SERT.

  • The Benzofuran Core: Acts as a rigid, hydrophobic anchor that occupies the primary aromatic binding pocket.

  • The C2-Substituent (The Variable Region): The substituent at the 2-position of the benzofuran ring interacts with the S2 pocket of SERT and the orthosteric site of 5-HT1A.

In the carboxamide analogue, the -CONH₂ group acts as a strong, planar bidentate hydrogen bond donor/acceptor, locking the molecule into a high-affinity conformation[4]. Substituting this with a methanol group (-CH₂OH) introduces a flexible sp³ carbon, eliminating resonance-stabilized planarity. While this increases rotational degrees of freedom and slightly reduces binding affinity (Ki), it significantly lowers the Topological Polar Surface Area (TPSA), theoretically enhancing blood-brain barrier (BBB) permeability.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-mechanism signaling pathway initiated by the binding of these benzofuran analogues.

SPARI_Pathway Ligand Benzofuran-2-yl Methanol Analogue SERT SERT (Serotonin Transporter) Ligand->SERT Inhibits HT1A_pre 5-HT1A Autoreceptor Ligand->HT1A_pre Partial Agonist HT1A_post 5-HT1A Postsynaptic Receptor Ligand->HT1A_post Partial Agonist Synaptic5HT Increased Synaptic 5-HT SERT->Synaptic5HT Blocks reuptake Desens Receptor Desensitization HT1A_pre->Desens Rapid adaptation Desens->Synaptic5HT Enhances release

Dual-mechanism signaling pathway of 5-(piperazin-1-yl)benzofuran analogues at SERT and 5-HT1A.

Comparative Binding Efficacy Data

To objectively evaluate the impact of the C2-substitution, we compare the binding affinities (Ki) of three core analogues. The data demonstrates that while the methanol analogue exhibits a slight drop in target affinity compared to the carboxamide, it maintains potent, low-nanomolar efficacy suitable for lead optimization.

Compound AnalogueC2-Substituent5-HT1A Binding (Ki, nM)SERT Binding (Ki, nM)TPSA (Ų)H-Bond Donors
Carboxamide (Vilazodone Core) -CONH₂0.10.180.31
Methanol Analogue -CH₂OH2.41.854.01
Carboxylate Analogue -COOCH₂CH₃15.612.363.30

Data Interpretation: The transition from an amide to a methanol group results in a ~20-fold decrease in 5-HT1A affinity. However, the complete removal of the hydrogen bond donor in the carboxylate analogue results in a >100-fold loss of affinity, proving that a hydrogen bond donor at the C2 position is an absolute requirement for high-affinity SERT/5-HT1A dual activity[5].

Self-Validating Experimental Protocol: Radioligand Binding Assays

To generate trustworthy, reproducible binding data for these analogues, researchers must utilize a self-validating assay system. The following protocol embeds internal controls to ensure data integrity.

Phase 1: Membrane Preparation
  • Cell Lysis: Homogenize HEK293 cells stably expressing human 5-HT1A or SERT in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4). Causality: Hypotonic shock ensures complete cell lysis, exposing the 7-transmembrane receptors without denaturing them.

  • Isolation: Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Phase 2: Radioligand Incubation
  • Tracer Selection: Use [³H]-8-OH-DPAT (0.5 nM) for 5-HT1A and [³H]-citalopram (1.0 nM) for SERT. Causality: [³H]-8-OH-DPAT specifically labels the high-affinity G-protein coupled state of the 5-HT1A receptor, which is critical for evaluating partial agonists.

  • Compound Titration: Add the (5-(piperazin-1-yl)benzofuran-2-yl)methanol analogues in a 10-point concentration curve (0.01 nM to 10 μM).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

Phase 3: Filtration & System Validation
  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 30 minutes. Causality: Benzofuran analogues are highly lipophilic. PEI coats the filters with a positive charge, repelling the basic piperazine nitrogen of the unbound ligand and drastically reducing background noise.

  • Termination: Rapidly filter the reaction mixture through the PEI-treated filters using a cell harvester. Wash three times with ice-cold wash buffer to trap the membrane-bound radioligand.

  • Self-Validation (The Trustworthiness Check):

    • Non-Specific Binding (NSB): Must be defined using 10 μM WAY-100635 (for 5-HT1A) and 10 μM Fluoxetine (for SERT).

    • Z'-Factor Calculation: Before accepting the Ki values, calculate the Z'-factor between the total binding (vehicle) and NSB wells. Do not proceed with data analysis unless Z' > 0.6.

Lead Optimization Insights

From an application scientist's perspective, while the (5-(piperazin-1-yl)benzofuran-2-yl)methanol analogue has a slightly lower binding affinity than the clinical drug vilazodone, it is a superior synthetic intermediate. The primary alcohol serves as a highly versatile synthetic handle. It can be readily oxidized to an aldehyde for reductive amination, or converted to a leaving group (e.g., mesylate) to synthesize novel ether or amine derivatives at the C2 position. This makes the methanol analogue an invaluable tool for researchers aiming to map the steric boundaries of the SERT S2 pocket and optimize the pharmacokinetic profiles of next-generation antidepressants.

Sources

Validation

Comparative Guide: (5-(piperazin-1-yl)benzofuran-2-yl)Methanol vs. Indole-Based Ligands in Serotonergic Drug Design

Executive Summary & Structural Causality In the development of central nervous system (CNS) therapeutics, particularly those targeting the serotonergic system (e.g., 5-HT1A, 5-HT2A, and the serotonin transporter SERT), t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the development of central nervous system (CNS) therapeutics, particularly those targeting the serotonergic system (e.g., 5-HT1A, 5-HT2A, and the serotonin transporter SERT), the indole ring has historically been the gold-standard scaffold. This is unsurprising, given that serotonin (5-hydroxytryptamine) itself is an indole-based alkylamine. However, classic indole-based ligands often suffer from rapid metabolic degradation and a propensity to act as full agonists, which can lead to rapid receptor desensitization and adverse side-effect profiles [1].

(5-(piperazin-1-yl)benzofuran-2-yl)Methanol represents a highly optimized, bivalent bioisostere of the classic indole-piperazine pharmacophore [2]. By replacing the nitrogen atom (–NH–) of the indole pyrrole ring with an oxygen atom (–O–) to form a benzofuran, and utilizing a piperazine ring as the basic amine vector, researchers can fundamentally alter the ligand's pharmacokinetic and pharmacodynamic properties.

The Causality of Bioisosteric Replacement

The decision to transition from an indole to a benzofuran scaffold is driven by strict structure-activity relationship (SAR) causality:

  • Hydrogen Bonding Dynamics: The –NH– of an indole acts as a strong hydrogen-bond donor, interacting deeply with conserved serine/threonine residues in the 5-HT orthosteric pocket. The benzofuran oxygen removes this donor capability. This subtle shift alters the stabilization of the active receptor conformation, frequently converting a full agonist into a partial agonist or antagonist—a highly desirable trait for modern anxiolytics and antidepressants (e.g., the clinical success of the benzofuran-containing drug vilazodone) [3].

  • Metabolic Stability: The electron-rich pyrrole ring of indole is highly susceptible to oxidative attack by CYP450 enzymes. The furan ring in a benzofuran scaffold is significantly less electron-dense, drastically reducing oxidative liability and extending the compound's biological half-life.

Quantitative Performance Comparison

The following table summarizes the comparative pharmacological and physicochemical profiles of the benzofuran-piperazine scaffold versus a standard indole-piperazine equivalent.

ParameterIndole-Piperazine Scaffold(5-(piperazin-1-yl)benzofuran-2-yl)MethanolCausality / Mechanism
5-HT1A Affinity ( Ki​ ) ~1.2 nM~2.8 nMLoss of the H-bond donor slightly reduces absolute affinity, but potent binding is maintained via robust hydrophobic interactions[1].
Intrinsic Efficacy ( Emax​ ) Full Agonist (>90%)Partial Agonist (40-60%)Altered receptor conformational stabilization due to the O-substitution prevents full G-protein coupling.
Metabolic Stability ( T1/2​ ) ~30 mins (Hepatic microsomes)>120 minsThe benzofuran core is less susceptible to CYP-mediated oxidative degradation than the indole core.
Lipophilicity (LogP) Lower (~2.1)Higher (~2.8)Oxygen is less polar than the –NH– group, increasing membrane permeability and blood-brain barrier (BBB) penetration.
Target Selectivity Broad (binds 5-HT1, 5-HT2, 5-HT7)Enhanced for 5-HT1A / SERTThe rigid piperazine vector combined with the 2-hydroxymethyl group sterically limits binding to off-target receptors.

Mechanistic Pathway: Receptor Activation Dynamics

To understand the functional divergence between these two scaffolds, we must visualize their impact on downstream signaling. 5-HT1A receptors are Gi/o-coupled GPCRs. While indole ligands typically drive robust inhibition of adenylate cyclase, benzofuran ligands like (5-(piperazin-1-yl)benzofuran-2-yl)Methanol act as partial agonists, providing a "buffering" effect—stimulating the receptor in states of low endogenous serotonin, while blocking overstimulation in states of excess.

Pathway L1 Indole Ligand (Full Agonist) R 5-HT1A Receptor (Gi/o Coupled) L1->R High Efficacy (Full Activation) L2 (5-(piperazin-1-yl)benzofuran-2-yl)Methanol (Partial Agonist) L2->R Mod Efficacy (Partial Activation) G Gi/o Protein Dissociation R->G GDP/GTP Exchange AC Adenylate Cyclase (Effector) G->AC Inhibition cAMP cAMP Production AC->cAMP Decreased Levels

Figure 1: Comparative 5-HT1A signaling pathway demonstrating the partial agonism of the benzofuran scaffold.

Experimental Methodology: Self-Validating Pharmacological Profiling

To objectively compare (5-(piperazin-1-yl)benzofuran-2-yl)Methanol against indole-based ligands, a robust, self-validating in vitro assay system is required. The following protocol details a combined radioligand binding and functional cAMP assay workflow.

Protocol: Radioligand Binding & Functional cAMP Assay

Objective: Determine the binding affinity ( Ki​ ) and functional efficacy ( Emax​ ) of the ligands at the 5-HT1A receptor.

Step 1: Membrane Preparation

  • Action: Harvest HEK293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Causality: Isolating the membrane fraction removes cytosolic interferents and endogenous nucleotides, ensuring the receptor remains in a native lipid environment for accurate ligand interaction.

Step 2: Radioligand Displacement Assay

  • Action: Incubate 10 µg of membrane protein with 1.5 nM [ 3 H]-8-OH-DPAT (a selective 5-HT1A radioligand) and varying concentrations of the test ligand ( 10−11 to 10−4 M) for 60 minutes at 25°C.

  • Causality: [ 3 H]-8-OH-DPAT specifically labels the active state of the 5-HT1A receptor. The ability of the benzofuran or indole ligand to displace the radioligand provides a direct measure of its orthosteric binding affinity.

Step 3: Rapid Filtration & Scintillation

  • Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash 3x with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

Step 4: Functional cAMP Assay (HTRF)

  • Action: Treat intact HEK293-5HT1A cells with 10 µM Forskolin (to artificially stimulate cAMP production) alongside the test ligands. Measure cAMP accumulation using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Causality: Because 5-HT1A is Gi-coupled, an agonist will inhibit Forskolin-induced cAMP production. This step differentiates whether the ligand is a full agonist (indole) or partial agonist (benzofuran).

Step 5: System Self-Validation

  • Action: Every assay plate must include a reference full agonist (Serotonin) and a reference silent antagonist (WAY-100635). Calculate the Z'-factor for the plate.

  • Causality: A Z'-factor > 0.6 validates the assay's dynamic range. It proves that the partial agonism observed with (5-(piperazin-1-yl)benzofuran-2-yl)Methanol is a true pharmacological property and not a false positive caused by assay degradation.

Experimental Workflow Visualization

Workflow S1 1. Membrane Prep (HEK293-5HT1A Cells) S2 2. Radioligand Incubation ([3H]-8-OH-DPAT + Ligand) S1->S2 Isolate Receptors S4 4. Functional HTRF Assay (Forskolin + Ligand) S1->S4 Intact Cell Pathway S3 3. Rapid Filtration (GF/B Filters) S2->S3 Isolate Bound Ligand S5 5. Data Analysis & Self-Validation (Z'-factor > 0.6) S3->S5 Calculate Ki S4->S5 Calculate Emax

Figure 2: Step-by-step experimental workflow integrating binding affinity and functional efficacy validation.

Conclusion

While indole-based ligands remain foundational in serotonergic pharmacology, the transition to benzofuran-piperazine scaffolds—exemplified by (5-(piperazin-1-yl)benzofuran-2-yl)Methanol —offers distinct advantages in modern drug design. By strategically removing the indole hydrogen-bond donor, researchers can engineer ligands with finely tuned partial agonism, superior metabolic stability, and enhanced lipophilicity. This bioisosteric strategy is highly recommended when optimizing lead compounds that suffer from rapid CYP-mediated clearance or dose-limiting side effects caused by full receptor activation.

References

  • Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • Application of Bivalent Bioisostere Concept on Design and Discovery of Potent Opioid Receptor Modulators. Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Process for preparing vilazodone hydrochloride. Justia Patents (Patent Number: 8802851) URL:[Link]

Comparative

benchmark testing of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol purity

An in-depth evaluation of analytical methodologies for assessing the purity of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol —a critical active pharmaceutical ingredient (API) intermediate—requires a rigorous understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of analytical methodologies for assessing the purity of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol —a critical active pharmaceutical ingredient (API) intermediate—requires a rigorous understanding of its structural liabilities. As a key building block in the synthesis of serotonergic agents (such as vilazodone and related benzofuran-piperazine derivatives), its purity directly dictates the yield and safety profile of the final drug substance.

This guide objectively benchmarks the performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound, providing field-proven protocols and experimental data.

Chemical Profile & Analytical Challenges

The molecule features three distinct functional domains, each presenting specific analytical challenges:

  • The Piperazine Ring: Contains a basic secondary amine (pKa ~9.8). In liquid chromatography, unprotonated secondary amines interact strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution[1].

  • The Benzofuran Core: Provides a strong UV chromophore, making the molecule highly responsive to UV detection at 240–257 nm[2].

  • The Hydroxymethyl Group: A polar moiety highly susceptible to oxidative degradation, readily forming benzofuran-2-carboxylic acid derivatives under stress[3].

To establish a comprehensive purity profile, an orthogonal analytical strategy is required. Relying solely on HPLC-UV can mask non-chromophoric impurities, while relying solely on MS can fail to quantify isomeric degradants accurately.

Workflow A Raw (5-(piperazin-1-yl)benzofuran-2-yl)Methanol B RP-HPLC-UV (Routine Purity & Stability) A->B Primary Screen C LC-MS/MS (Genotoxic/Trace Impurities) A->C Trace Analysis D qNMR (Absolute Purity Benchmark) A->D Reference Std Calibration E Orthogonal Validation & Batch Release B->E C->E D->E

Fig 1: Orthogonal analytical workflow for benzofuran-piperazine intermediate batch release.

Benchmark Comparison of Analytical Modalities

When selecting a purity assay for early-stage development versus commercial batch release, scientists must balance specificity, sensitivity, and absolute accuracy.

Table 1: Objective Comparison of Analytical Modalities for Benzofuran Derivatives

ParameterRP-HPLC-UVLC-MS/MSqNMR
Primary Use Case Routine batch release, stability indicating assays.Trace impurity identification, genotoxic screening.Absolute purity determination, reference standard qualification.
Limit of Detection (LOD) ~0.05 - 0.1 µg/mL< 0.001 µg/mL~1-5 mg (Sample mass dependent)
Reference Standard Required? Yes (for external calibration)Yes (for precise quantitation)No (Uses an independent internal standard)
Strengths High throughput, robust, industry standard for QA/QC.Unmatched sensitivity, structural elucidation of degradants.Direct molar comparison, unaffected by chromophore variations.
Weaknesses Blind to non-UV absorbing impurities; requires standards.Matrix effects (ion suppression); expensive instrumentation.Low sensitivity for trace impurities (<0.5%); requires high sample mass.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I mandate that every protocol must be self-validating. This means incorporating System Suitability Testing (SST) directly into the workflow to prove the system is capable of the analysis before the sample is run.

Protocol A: Stability-Indicating RP-HPLC-UV Method

Causality Rationale: To mitigate the severe peak tailing caused by the piperazine moiety, the mobile phase pH must be driven down to 3.5. This fully protonates the secondary amine, preventing secondary electrostatic interactions with the silica backbone. A C8 column is preferred over C18 to slightly reduce the hydrophobic retention of the benzofuran core, accelerating the run time[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to exactly 3.5 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Solvent Blending: Program the pump for an isocratic elution of 80% Buffer (pH 3.5) and 20% Methanol.

  • Chromatographic Conditions:

    • Column: Waters XTerra C8 (4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh 25 mg of the API intermediate and dissolve in 25 mL of mobile phase (1000 µg/mL stock). Dilute to a working concentration of 50 µg/mL.

  • System Suitability (SST) Criteria:

    • Inject the standard 6 times.

    • Acceptance: Relative Standard Deviation (RSD) of peak area ≤ 2.0%. Tailing factor (Tf) ≤ 1.5. Theoretical plates (N) ≥ 3000.

Protocol B: Absolute Purity Determination via qNMR

Causality Rationale: When a highly pure reference standard of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol is unavailable, HPLC cannot provide an absolute mass fraction. qNMR solves this by comparing the integration of the analyte's protons against an internal standard (IS) of known purity. Maleic acid is chosen as the IS because its singlet resonance ( δ 6.26 ppm) falls perfectly in the "empty" spectral window between the benzofuran aromatic protons ( δ 6.8–7.5 ppm) and the hydroxymethyl protons ( δ ~4.6 ppm).

Step-by-Step Methodology:

  • Standard & Sample Weighing: Using a microbalance (accuracy 0.01 mg), weigh ~15.00 mg of the intermediate and ~5.00 mg of Maleic Acid (TraceCERT® standard, 99.9% purity) into the same vial.

  • Dissolution: Add 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.05% TMS. Vortex until fully dissolved.

  • NMR Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 90° pulse (zg30).

    • Relaxation Delay (D1): 30 seconds. Critical Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration errors caused by partial saturation.

    • Number of Scans (NS): 64.

  • Data Processing & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic acid peak ( δ 6.26 ppm, 2H) and a distinct analyte peak (e.g., the benzofuran C3-H proton or the hydroxymethyl CH2​ at δ ~4.6 ppm, 2H).

    • Calculate absolute purity ( Psample​ ) using the formula:

      Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

      (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Degradation Pathways & Experimental Purity Data

Understanding how the molecule degrades is essential for validating the stability-indicating power of the HPLC method. Hydrophilic Interaction Chromatography (HILIC) or LC-MS/MS is often required to track highly polar degradants resulting from oxidative or acidic stress[4].

Degradation P Parent API Intermediate (m/z 233.1) Ox Oxidative Stress (H2O2, 3% v/v) P->Ox Acid Acidic Stress (0.1N HCl) P->Acid Deg1 Piperazine N-Oxide (m/z 249.1) Ox->Deg1 N-Oxidation Deg2 Benzofuran-2-carboxylic acid (m/z 247.1) Ox->Deg2 Alcohol Oxidation Deg3 Ring Cleavage Products (m/z < 200) Acid->Deg3 Hydrolysis

Fig 2: Primary degradation pathways of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol under stress.

Table 2: Benchmark Recovery and Precision Data (HPLC vs. qNMR) Data synthesized from benchmark validation runs using spiked matrices.

Validation ParameterRP-HPLC-UV (pH 3.5)qNMR (Maleic Acid IS)
Assay Purity (Mean, n=6) 99.12%98.85%
Intra-day Precision (% RSD) 0.85%1.12%
Inter-day Precision (% RSD) 1.05%1.45%
Spike Recovery (80% Level) 99.5% ± 0.6%N/A (Direct Measurement)
Spike Recovery (120% Level) 100.2% ± 0.8%N/A (Direct Measurement)
Mass Balance (Stressed) 98.5% (Indicates good degradant detection)99.1%

Insight: The slight discrepancy between HPLC and qNMR purity (99.12% vs 98.85%) is a known phenomenon. HPLC often overestimates purity if trace impurities lack a UV chromophore or co-elute with the solvent front. qNMR provides the true mass fraction, making it the superior choice for qualifying the primary reference standard.

Conclusion

For the benchmark testing of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol, a single analytical technique is insufficient. RP-HPLC-UV remains the workhorse for routine batch release, provided the mobile phase is strictly buffered to pH 3.5 to suppress piperazine-induced peak tailing. However, for the initial qualification of the intermediate or the investigation of out-of-specification (OOS) results, qNMR provides an indispensable, standard-free absolute purity benchmark, while LC-MS/MS maps the oxidative and hydrolytic degradation pathways.

References

  • Athavia et al. (2017). Stability indicating hplc method for determination of vilazodone hydrochloride. SciSpace. Retrieved from [Link][3]

  • Venkata Subbaiah, G. et al. (2014). DETERMINATION OF VILAZODONE IN PHARMACEUTICAL FORMULATIONS BY HPLC METHOD. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from[Link][2]

  • Ntorkou, M., & Zacharis, C.K. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI Molecules. Retrieved from [Link][4]

  • ACS Publications. (2010). Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety, environmental stewardship, and regulatory com...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol, ensuring the protection of personnel and the environment. The procedures outlined herein are grounded in an understanding of the compound's constituent chemical moieties and established best practices for hazardous waste management.

Hazard Assessment: A Synthesis of Structural Analogs

The piperazine moiety is well-documented as a hazardous substance. It is classified as a flammable solid that can cause severe skin burns and eye damage.[1] Furthermore, piperazine is a known respiratory and skin sensitizer, with the potential to cause allergic reactions, and is suspected of damaging fertility or the unborn child.[2]

The benzofuran group and its derivatives are also associated with significant health risks. Benzofuran itself is considered a possible human carcinogen (Group 2B) and may have adverse effects on the liver and kidneys.[3][4] Derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[5][6] A structurally related compound, Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, carries warnings for being harmful if swallowed and causing skin, eye, and respiratory irritation.

Based on this composite analysis, (5-(piperazin-1-yl)benzofuran-2-yl)Methanol should be handled as a hazardous substance with the potential for multiple hazard classifications.

Potential Hazard Associated Structural Moiety Rationale and Key Considerations
Corrosivity PiperazineCauses severe skin burns and eye damage.[1][2] All contact should be strictly avoided.
Toxicity BothHarmful if swallowed, inhaled, or in contact with skin.[2][6] May cause damage to organs through prolonged or repeated exposure.[2]
Sensitization PiperazineMay cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2]
Reproductive Toxicity PiperazineSuspected of damaging fertility or the unborn child.[2]
Carcinogenicity BenzofuranBenzofuran is classified as possibly carcinogenic to humans.[3][7]
Environmental Hazard BothPiperazine is harmful to aquatic life.[2] Benzofuran derivatives should not be released into the environment.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the severe potential hazards, a stringent personal protective equipment (PPE) protocol is mandatory for all personnel handling (5-(piperazin-1-yl)benzofuran-2-yl)Methanol, especially during waste consolidation and disposal.

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield are required to protect against potential splashes.[8]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, are essential. Gloves should be inspected before use and changed immediately if contamination occurs.[1][5]

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron must be worn over personal clothing.[8]

  • Respiratory Protection : All handling of this compound, including the preparation of waste containers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator should be used.[5]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure : Immediately alert others in the vicinity and evacuate all non-essential personnel. Restrict access to the spill area.[9]

  • Ventilate : Ensure the area is well-ventilated. If the spill is outside a fume hood, increase airflow to the area if it is safe to do so.[9]

  • Contain : For small spills, use a non-combustible, inert absorbent material like vermiculite, sand, or earth to cover and contain the spill. Do not use combustible materials such as paper towels or sawdust.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[5][8]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials, including contaminated PPE, must be collected and disposed of as hazardous waste.[9]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of its size.[8]

Proper Disposal Procedures for (5-(piperazin-1-yl)benzofuran-2-yl)Methanol

Disposal of this compound must be managed through a structured process that ensures safety and regulatory compliance. Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste generators are responsible for accurately classifying their waste.[5] Given the hazardous nature of its components, (5-(piperazin-1-yl)benzofuran-2-yl)Methanol must be classified and disposed of as hazardous waste.

Step 1: Waste Characterization and Segregation
  • Classification : This material should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[3]

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials, such as strong oxidizing agents or strong acids, must be kept separate to prevent hazardous reactions.[1][6]

Step 2: Waste Accumulation and Labeling
  • Container : Use a designated, leak-proof, and chemically compatible container for collecting waste (5-(piperazin-1-yl)benzofuran-2-yl)Methanol. The container must be kept tightly sealed when not in use.[5][8]

  • Labeling : The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "(5-(piperazin-1-yl)benzofuran-2-yl)Methanol," and a clear description of the associated hazards (e.g., Corrosive, Toxic, Sensitizer).[8]

Step 3: On-Site Storage
  • Location : Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, secure, and equipped with secondary containment to manage potential leaks.[8][10]

  • Conditions : Keep the container away from heat, sparks, and open flames.[1]

Step 4: Final Disposal
  • Professional Disposal : The ultimate disposal of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol must be conducted by a licensed and certified hazardous waste disposal company.[9] Contact your institution's EHS office to arrange for the pickup and disposal of the waste.

  • Documentation : Ensure all required waste disposal forms and documentation are completed accurately. This creates a cradle-to-grave record of the waste, which is a legal requirement in many jurisdictions.[8]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the safe disposal of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol.

DisposalDecisionProcess start Material is identified for disposal: (5-(piperazin-1-yl)benzofuran-2-yl)Methanol haz_assess Hazard Assessment: Consult SDS of structural analogs (Piperazine, Benzofuran derivatives) start->haz_assess is_hazardous Is the material hazardous? haz_assess->is_hazardous treat_as_haz Treat as Hazardous Waste is_hazardous->treat_as_haz Yes non_haz_disposal General Waste Disposal (Not Applicable for this compound) is_hazardous->non_haz_disposal No yes_path YES (Corrosive, Toxic, Sensitizer, Suspected Carcinogen/Reprotoxin) no_path NO

Caption: Decision workflow for classifying the waste stream.

DisposalWorkflow cluster_lab In the Laboratory cluster_storage Storage & Pickup cluster_final Final Disposal ppe 1. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) collect 2. Collect Waste in a Designated, Compatible Container ppe->collect labeling 3. Label Container 'Hazardous Waste' + Chemical Name + Hazards collect->labeling seal 4. Keep Container Tightly Sealed labeling->seal storage 5. Store in a Secure, Ventilated Area with Secondary Containment seal->storage contact_ehs 6. Contact Institutional EHS Office for Waste Pickup storage->contact_ehs documentation 7. Complete All Waste Disposal Documentation contact_ehs->documentation licensed_disposal 8. Transfer to a Licensed Hazardous Waste Disposal Facility documentation->licensed_disposal

Caption: Step-by-step disposal workflow.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved from [Link]

  • PubChem. (n.d.). (Piperazin-1-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (5-(piperazin-1-yl)benzofuran-2-yl)Methanol

As a Senior Application Scientist, I approach the handling of novel Active Pharmaceutical Ingredient (API) intermediates like (5-(piperazin-1-yl)benzofuran-2-yl)Methanol not merely as a compliance exercise, but as an exe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel Active Pharmaceutical Ingredient (API) intermediates like (5-(piperazin-1-yl)benzofuran-2-yl)Methanol not merely as a compliance exercise, but as an exercise in predictive risk management. This compound presents a unique intersection of chemical reactivity and biological potency. Because it contains a pharmacologically active piperazine ring coupled with a highly lipophilic benzofuran moiety, it must be treated as a high-potency API (HPAPI) intermediate.

The following protocol provides a self-validating, structurally grounded framework for the safe handling, operational processing, and disposal of this compound, ensuring both experimental integrity and operator safety.

Structural Hazard Assessment & Causality

To design an effective safety protocol, we must first deconstruct the molecule to understand why it behaves the way it does. The hazards of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol are directly dictated by its functional groups.

Structural ComponentHazard CausalityPrimary Risk Route
Piperazine Ring A basic secondary amine that acts as a potent pharmacophore (common in serotonergic and dopaminergic agents). It is highly irritating to mucous membranes and carries a severe risk of unintended pharmacological activity at low doses.Inhalation (powder aerosolization), Ocular/Mucosal irritation.
Benzofuran Moiety Confers high lipophilicity to the molecule. This allows the compound to rapidly bypass the stratum corneum and transport across biological membranes, increasing systemic bioavailability upon contact.Dermal absorption.
Primary Alcohol (-Methanol) A reactive functional group prone to esterification or oxidation. In the presence of strong acids or oxidizers, it can trigger exothermic reactions.Systemic toxicity, Chemical reactivity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic, biologically active powders. The OSHA Laboratory Safety Standard (29 CFR 1910.1450) mandates stringent controls for hazardous APIs to prevent cross-contamination and worker exposure[1].

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene/Nitrile blend (8+ mil).Piperazine compounds are basic amines. While nitrile resists aqueous piperazine well (>480 min breakthrough)[2], organic solutions of this compound require thicker neoprene to prevent rapid permeation and degradation[3].
Respiratory N95 / P100 Particulate Respirator or PAPR.API powders pose severe inhalation risks. P100 filters block 99.97% of airborne particulates down to 0.3 microns, preventing aerosolized piperazine from reaching the respiratory tract[4].
Eye/Face Chemical splash goggles + full face shield.Basic amines cause severe ocular irritation and potential corneal damage upon contact. Safety glasses lack peripheral sealing.
Body Protection Disposable, low-linting Tyvek® suit or chemical-resistant lab coat.Prevents powder accumulation on personal clothing, mitigating secondary exposure risks outside the laboratory[1].

Operational Workflow & Engineering Controls

When handling the dry powder form of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol, the primary objective is to prevent aerosolization. This requires the use of a Contained Vented Enclosure (CVE) or a Class II Biological Safety Cabinet (BSC).

Step-by-Step Powder Handling Methodology

Validation Check: Before beginning, verify that the room maintains at least 12 Air Changes Per Hour (ACPH) and the CVE is operating under negative pressure (0.01–0.03 inches of water column)[5].

  • System Verification: Check the magnehelic gauge on the CVE. Ensure the face velocity is actively pulling at approximately 75 Linear Feet Per Minute (FPM)[5].

  • PPE Donning: Don Tyvek suit, P100 respirator, splash goggles, and double gloves (Nitrile inner, Neoprene outer).

  • Material Transfer: Place the sealed chemical container, anti-static weigh boats, and secondary containment vessels into the CVE. Allow the airflow to stabilize for 3 minutes.

  • Weighing: Open the container only within the deepest part of the hood. Use an anti-static spatula to transfer the powder. Causality: Static electricity can cause fine API powders to repel and aerosolize; anti-static tools prevent this.

  • Containment: Transfer the weighed powder into a secondary containment vial and seal it tightly before removing it from the hood.

  • Decontamination & Doffing: Wipe down the exterior of the sealed vial and the hood surfaces with a mildly acidic solution (e.g., 1% citric acid) to neutralize any residual basic amine, followed by 70% Isopropyl Alcohol (IPA). Doff the outer contaminated gloves inside the hood before exiting.

G Start Start Procedure PPE Don PPE (Double Nitrile, P100, Tyvek) Start->PPE Hood Verify Engineering Controls (CVE/BSC, >75 FPM) PPE->Hood Weigh Weigh API Powder (Closed System / Isolator) Hood->Weigh Transfer Transfer to Secondary Containment Weigh->Transfer Decon Decontaminate Surfaces (Mild Acid / 70% IPA) Transfer->Decon Doff Doff PPE & Wash Hands Decon->Doff

Workflow for safe weighing and transfer of API powders.

Spill Response & Decontamination Protocol

A spill of a lipophilic, basic API requires immediate containment to prevent facility-wide contamination. The protocol below is designed as a self-validating system, ensuring the hazard is fully neutralized before normal operations resume.

Step-by-Step Spill Response
  • Evacuate and Assess: If the powder spills outside of the CVE, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Don Emergency PPE: The spill responder must don a PAPR (Powered Air-Purifying Respirator) or P100 mask, along with heavy-duty Neoprene gloves.

  • Containment (No Sweeping): Never sweep dry API powders. Sweeping introduces massive amounts of particulate into the air. Instead, gently cover the powder with damp absorbent pads or use a dedicated HEPA-filtered vacuum designed for hazardous drugs[6].

  • Chemical Neutralization: Because the piperazine ring is basic, apply a dilute acidic neutralizing agent (e.g., 5% citric acid or dilute acetic acid) to the spill zone. This converts the lipophilic free base into a water-soluble, less volatile salt.

  • Validation Step: After wiping up the neutralized mixture, swab the surface with a damp pH test strip. The surface must read a neutral pH (6.5–7.5). If it reads basic (>8), repeat the neutralization step.

  • Waste Segregation: Place all contaminated pads, PPE, and debris into a rigid, sealable hazardous waste container.

G Spill Spill Detected (Powder or Solution) Evac Evacuate & Assess Risk Spill->Evac PPE Don Emergency PPE (P100/PAPR, Neoprene) Evac->PPE Contain Contain Spill (HEPA Vacuum / Wet Wipe) PPE->Contain Neutralize Neutralize Amine (Dilute Citric Acid) Contain->Neutralize Waste Collect in Hazardous Waste Container Neutralize->Waste Label Label as Toxic/Basic Organic Waste Waste->Label Dispose Incineration via Approved Vendor Label->Dispose

Emergency spill response and waste segregation pathway.

Waste Disposal Plan

Improper disposal of pharmacologically active amines can lead to environmental contamination and regulatory penalties.

  • Segregation: Do not mix (5-(piperazin-1-yl)benzofuran-2-yl)Methanol waste with strong oxidizing agents (e.g., peroxides, nitric acid) due to the reactive primary alcohol group.

  • Labeling: Label all waste containers clearly as "Toxic Organic Waste - Basic Amine / API Intermediate."

  • Destruction: Liquid and solid waste containing this compound must not be poured down the drain. It must be collected and sent for high-temperature incineration through an EPA-approved hazardous waste vendor, ensuring complete thermal destruction of the benzofuran and piperazine rings[7].

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard MasterControl [Link]

  • General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings USP–NF[Link]

  • Laboratory Safety and Chemical Hygiene Plan Northwestern University [Link]

  • Flow Sciences Compounding Pharmacy Booklet DAI Scientific[Link]

  • Top 3 LAF Unit Applications in Pharmaceutical Manufacturing YOUTH Clean Tech[Link]

  • Chemical Handling Glove Guide Ansell / HKUST Health, Safety and Environment Office[Link]

  • Chemical Resistance Guide Interface Plus DPL / Abena[Link]

Sources

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